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Foundational

A Guide to the Crystal Structure Analysis of 1-Phenylimidazole-4,5-Dicarboxylic Acid Hydrochloride: A Supramolecular Perspective

This technical guide provides a comprehensive overview of the crystal structure analysis of 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride. Tailored for researchers, scientists, and professionals in drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the crystal structure analysis of 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, crystallization, and detailed X-ray diffraction analysis of the title compound. Beyond a mere procedural outline, this guide emphasizes the rationale behind experimental choices and the fundamental principles of crystal engineering that govern the solid-state architecture of this and similar pharmaceutical compounds.

Introduction: The Significance of Solid-State Characterization

1-Phenylimidazole-4,5-dicarboxylic acid and its derivatives are of significant interest in medicinal chemistry and materials science. The imidazole moiety is a common feature in many biologically active molecules, while the dicarboxylic acid groups offer versatile coordination sites for creating metal-organic frameworks or engaging in specific intermolecular interactions.[1] The hydrochloride salt form is often utilized in pharmaceuticals to enhance solubility and stability.

Understanding the three-dimensional structure of 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride at the atomic level is crucial for several reasons. The crystal structure dictates key physicochemical properties such as solubility, dissolution rate, melting point, and mechanical strength.[2] Furthermore, a detailed analysis of the intermolecular interactions, particularly hydrogen bonds, provides insights into the stability of the crystalline lattice and can guide the design of new co-crystals with tailored properties.[3][4] This guide will walk through the process of obtaining and interpreting the crystal structure of this compound, highlighting the interplay between molecular structure and solid-state properties.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Proposed Synthesis of 1-Phenylimidazole-4,5-dicarboxylic Acid Hydrochloride

A plausible synthetic route to 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride can be envisioned based on established methods for the synthesis of related imidazole derivatives.[5][6] The following is a representative, step-by-step protocol.

Experimental Protocol: Synthesis

  • Synthesis of Imidazole-4,5-dicarboxylic acid: This intermediate can be prepared by the oxidation of benzimidazole using an oxidizing agent like potassium permanganate or through a multi-step synthesis starting from tartaric acid dinitrate, ammonia, and formaldehyde.[6][7]

  • N-Arylation of Imidazole-4,5-dicarboxylic acid: The N-phenyl group can be introduced via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination reaction with a suitable phenylating agent (e.g., phenylboronic acid or a halobenzene).

  • Formation of the Hydrochloride Salt: The synthesized 1-phenylimidazole-4,5-dicarboxylic acid is dissolved in a suitable organic solvent (e.g., ethanol, isopropanol). A solution of hydrochloric acid in the same solvent is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

Diagram of Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of 1-Phenylimidazole-4,5-dicarboxylic Acid Hydrochloride Benzimidazole Benzimidazole Oxidation Oxidation Benzimidazole->Oxidation Imidazole_Dicarboxylic_Acid Imidazole-4,5- dicarboxylic Acid Oxidation->Imidazole_Dicarboxylic_Acid N_Arylation N-Arylation Imidazole_Dicarboxylic_Acid->N_Arylation Phenyl_Imidazole_Dicarboxylic_Acid 1-Phenylimidazole-4,5- dicarboxylic Acid N_Arylation->Phenyl_Imidazole_Dicarboxylic_Acid Salt_Formation Salt Formation (HCl) Phenyl_Imidazole_Dicarboxylic_Acid->Salt_Formation Final_Product 1-Phenylimidazole-4,5-dicarboxylic Acid Hydrochloride Salt_Formation->Final_Product

Caption: Proposed synthetic pathway for 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride.

Crystallization

The growth of single crystals is often the most challenging step in crystal structure determination.[8] The goal is to slowly bring a solution of the compound to a state of supersaturation, allowing for the ordered arrangement of molecules into a crystalline lattice.

Experimental Protocol: Crystallization

  • Solvent Selection: A screening of various solvents and solvent mixtures is performed to find a system where the compound has moderate solubility. For organic hydrochlorides, polar protic solvents like ethanol, methanol, or water, and mixtures thereof, are often good starting points.

  • Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the concentration, leading to crystal growth.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature. The decrease in solubility upon cooling can induce crystallization.

The choice of crystallization method is critical as it can influence the resulting crystal form (polymorph).

X-ray Diffraction Analysis: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of crystalline materials. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules.

Diagram of X-ray Diffraction Workflow

XRD_Workflow cluster_xrd Single-Crystal X-ray Diffraction Workflow Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Diffractometer Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Diffraction Pattern Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Validation & CIF Generation Structure_Refinement->Validation Final Model

Caption: Key stages in single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Structure Solution: The collected diffraction intensities are used to determine the unit cell parameters and the space group of the crystal. The "phase problem" is then solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are often located from the difference Fourier map and refined.

  • Validation: The final structure is validated using software tools like PLATON and deposited in a crystallographic database such as the Cambridge Structural Database (CSD). The final output is a Crystallographic Information File (CIF).

Hypothetical Crystal Structure Analysis of 1-Phenylimidazole-4,5-dicarboxylic Acid Hydrochloride

In the absence of published experimental data for the title compound, we can propose a likely crystal structure based on the known structures of similar molecules, such as 1-alkylimidazole-4,5-dicarboxylic acids, and the principles of crystal engineering.[9]

Molecular Conformation and Protonation State

Given the presence of hydrochloric acid, it is highly probable that one of the nitrogen atoms of the imidazole ring will be protonated, forming an imidazolium cation. The two carboxylic acid groups are expected to be in their neutral (-COOH) form. The phenyl ring is likely to be twisted with respect to the plane of the imidazole ring to minimize steric hindrance.

Supramolecular Assembly and Hydrogen Bonding

The crystal structure will be dominated by a network of strong hydrogen bonds.[10][11] The primary interactions are expected to be:

  • Carboxylic Acid Dimers: The two carboxylic acid groups on adjacent molecules are likely to form a classic homodimeric supramolecular synthon via strong O-H···O hydrogen bonds.

  • Imidazolium-Chloride Interactions: The protonated imidazole nitrogen (N-H) will act as a strong hydrogen bond donor, forming a charge-assisted N-H···Cl⁻ hydrogen bond with the chloride anion.

  • Carboxylic Acid-Chloride Interactions: The carboxylic acid O-H groups can also act as hydrogen bond donors to the chloride anion (O-H···Cl⁻).

  • Other Interactions: Weaker C-H···O and C-H···Cl interactions, as well as π-π stacking between the phenyl and/or imidazole rings, may also contribute to the overall stability of the crystal packing.

Diagram of Proposed Hydrogen Bonding Network

Hydrogen_Bonding cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1_H N-H+ Cl_ion Cl⁻ N1_H->Cl_ion N-H···Cl⁻ (Charge-Assisted) C1_OOH C=O(OH) C2_OOH C=O(OH) C1_OOH->C2_OOH O-H···O (Dimer) C1_OOH->Cl_ion O-H···Cl⁻

Caption: Key anticipated hydrogen bonds in the crystal structure.

Crystallographic Data (Hypothetical)

The following table presents a plausible set of crystallographic data for 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride, based on typical values for small organic molecules.

ParameterHypothetical Value
Chemical FormulaC₁₁H₉ClN₂O₄
Formula Weight268.66 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-12
b (Å)~8-10
c (Å)~14-16
β (°)~95-105
Volume (ų)~1500-1800
Z (molecules/unit cell)4
Density (calculated)~1.5-1.6 g/cm³
Absorption Coefficient (μ)~0.3-0.4 mm⁻¹
R-factor (final)< 0.05

Conclusion

The crystal structure analysis of 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride provides invaluable information for understanding its solid-state properties. Through a systematic approach involving synthesis, crystallization, and single-crystal X-ray diffraction, a detailed three-dimensional model of the molecule and its packing in the crystal lattice can be obtained. The anticipated crystal structure is likely stabilized by a robust network of hydrogen bonds, including carboxylic acid dimers and charge-assisted interactions with the chloride anion. This detailed structural knowledge is a prerequisite for rational drug design, polymorphism screening, and the development of new crystalline forms with optimized pharmaceutical properties.

References

  • Devi, P., Kakkar, S., Budhwar, V., Choudhary, M., & Jogpal, V. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical Research, 13(3), 45-64. [Link]

  • Kakkar, S., et al. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. ResearchGate. [Link]

  • Zaworotko, M. J. (2018). Chapter 2: The Role of Hydrogen Bonding in Co-crystals. In Pan-European University.
  • Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. IQPC. [Link]

  • The Role of Hydrogen Bonding in Co-crystals. University of Limerick. [Link]

  • Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. ResearchGate. [Link]

  • X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. MDPI. [Link]

  • Some applications of X-ray methods in the examination of organic crystals. R Discovery. [Link]

  • Crystal structures of а series of 1-substituted imidazol-4,5-dicarboxylic acids. ResearchGate. [Link]

  • X-Ray Crystallography of Chemical Compounds. National Institutes of Health. [Link]

  • X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Preparation method of 4-phenylimidazole.
  • Preparation of imidazole-4,5-dicarboxylic acid.
  • Dirersa, W. (2021). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. ResearchGate. [Link]

  • Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. National Institutes of Health. [Link]

  • Iljin, A. V., et al. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Reviews on Clinical Pharmacology and Drug Therapy. [Link]

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. [Link]

  • 1H-Imidazole-4,5-dicarboxylic acid. PubChem. [Link]

  • Crystal structure of 4,5-dinitro-1H-imidazole. ResearchGate. [Link]

Sources

Exploratory

Physicochemical Properties and Coordination Chemistry of 1-Phenyl-1H-imidazole-4,5-dicarboxylic Acid: A Technical Whitepaper

Executive Summary In the landscape of advanced materials and pharmaceutical intermediates, 1-Phenyl-1H-imidazole-4,5-dicarboxylic acid (H₂PIDC) has emerged as a highly versatile polyfunctional building block. Characteriz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced materials and pharmaceutical intermediates, 1-Phenyl-1H-imidazole-4,5-dicarboxylic acid (H₂PIDC) has emerged as a highly versatile polyfunctional building block. Characterized by a rigid imidazole core, two flexible carboxylate arms, and a sterically demanding phenyl appendage, H₂PIDC is engineered for precision.

As an application scientist bridging molecular design and macroscopic material properties, I have structured this whitepaper to move beyond basic specifications. Here, we will dissect the causality behind H₂PIDC’s physicochemical behavior, explore its critical role as an organic linker in Metal-Organic Frameworks (MOFs) [1], and provide field-proven, self-validating protocols for its implementation in coordination chemistry.

Physicochemical Profiling and Molecular Causality

To leverage H₂PIDC effectively, one must understand how its molecular topology dictates its macroscopic behavior. The N-phenyl substitution is not merely a structural variation; it fundamentally alters the ligand's reactivity compared to unsubstituted imidazole-dicarboxylic acids.

By blocking the N1 position, the phenyl ring restricts metal coordination strictly to the N3 atom and the adjacent carboxylate groups. This steric hindrance prevents dense, unpredictable cross-linking, favoring the formation of highly porous, predictable 2D and 3D topologies. Furthermore, the hydrophobic nature of the phenyl ring shields the resulting metal nodes from hydrolytic attack, significantly enhancing the moisture stability of the synthesized frameworks.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of H₂PIDC, serving as the baseline for stoichiometric calculations and solvent selection [1, 2].

PropertyValue / SpecificationMechanistic Implication
Chemical Name 1-Phenyl-1H-imidazole-4,5-dicarboxylic acidCore nomenclature.
CAS Registry Number 857772-85-1Essential for regulatory and procurement tracking.
Molecular Formula C₁₁H₈N₂O₄Dictates stoichiometric ratios in synthesis.
Molecular Weight 232.19 g/mol Used for precise molarity calculations.
Canonical SMILES O=C(O)C1=C(C(=O)O)N(C2=CC=CC=C2)C=N1Computational modeling input.
Hydrogen Bond Donors 2 (Carboxylic OH)Facilitates supramolecular hydrogen-bonded networks.
Hydrogen Bond Acceptors 6 (O and N atoms)Drives solvent interactions and receptor binding.
Topological Polar Surface Area 92.1 ŲIndicates moderate polarity; requires polar aprotic solvents (e.g., DMF) for optimal dissolution.

Mechanistic Insights into Coordination Dynamics

The successful integration of H₂PIDC into coordination polymers relies on mastering its deprotonation kinetics. The two carboxylic acid groups possess distinct pKa values. If deprotonation occurs too rapidly (e.g., by adding a strong base like NaOH), the metal ions will coordinate instantaneously, resulting in an amorphous, non-porous kinetic precipitate.

To achieve thermodynamic control and yield high-quality single crystals, we utilize the in situ thermal decomposition of N,N-Dimethylformamide (DMF). At elevated temperatures, DMF slowly hydrolyzes to release dimethylamine, which acts as a gentle, sustained-release base. This causality—matching the rate of base generation to the rate of crystal nucleation—is the secret to defect-free MOF synthesis.

Deprotonation H2PIDC H2PIDC (Neutral Ligand) HPIDC HPIDC- (Mono-deprotonated) H2PIDC->HPIDC Slow Base Release (DMF Hydrolysis) PIDC PIDC2- (Fully deprotonated) HPIDC->PIDC Continued Heating (pH ~5-6) MOF M-PIDC MOF (Coordination Polymer) PIDC->MOF Coordination (μ3 / μ4 modes) Metal M(II) Salts (Zn, Cd, Co) Metal->MOF Self-assembly

Fig 1: Stepwise deprotonation and metal coordination pathway of H2PIDC.

Self-Validating Experimental Protocols

Trustworthiness in empirical science demands protocols that validate themselves at each step. The following methodology for synthesizing a Zinc-PIDC MOF is designed so that the success of Step N is a prerequisite for Step N+1 .

Protocol: Solvothermal Synthesis and Activation of Zn-PIDC MOF

Objective: Synthesize phase-pure, highly porous Zn-PIDC crystals suitable for gas adsorption or catalytic applications.

Step 1: Precursor Dissolution (The Homogeneity Check)

  • Action: Weigh 0.1 mmol of H₂PIDC (23.2 mg) and 0.1 mmol of Zn(NO₃)₂·6H₂O. Dissolve in a 4:1 (v/v) mixture of DMF and deionized water (5 mL total) in a 10 mL glass vial. Sonicate for 10 minutes.

  • Causality: Water is required to facilitate the slow hydrolysis of DMF.

  • Validation: The solution must be optically clear. Any turbidity indicates incomplete dissolution, which will act as heterogeneous nucleation sites and ruin crystal quality.

Step 2: Solvothermal Assembly (The Kinetic Control)

  • Action: Seal the vial and heat in an isothermal oven at 120°C for 72 hours.

  • Causality: 120°C is the optimal thermal window where DMF hydrolysis produces dimethylamine at a rate commensurate with highly ordered crystal growth [1].

  • Validation: Formation of distinct, faceted, transparent crystals on the vial walls (not a cloudy powder at the bottom).

Step 3: Controlled Cooling (Defect Mitigation)

  • Action: Cool the oven to room temperature at a strict rate of 0.1°C/min.

  • Causality: Rapid cooling induces thermal shock, causing micro-fractures in the MOF lattice and premature pore collapse.

  • Validation: Crystals retain their macroscopic integrity and transparency under a polarized light microscope.

Step 4: Solvent Exchange & Supercritical Activation (Pore Preservation)

  • Action: Decant the mother liquor. Wash the crystals with fresh DMF (3x), then immerse in anhydrous methanol for 3 days, replacing the methanol every 24 hours. Finally, dry using Supercritical CO₂ (scCO₂).

  • Causality: High-boiling DMF trapped in the pores exerts massive capillary forces during direct vacuum heating, destroying the framework. Exchanging DMF for low-surface-tension methanol, followed by scCO₂ drying, bypasses the liquid-gas phase boundary entirely.

  • Validation: Powder X-Ray Diffraction (PXRD) of the dried sample matches the simulated single-crystal data, proving the framework did not collapse upon solvent removal.

Solvothermal A 1. Precursor Mixing (H2PIDC + Zn(NO3)2 + DMF/H2O) B 2. Solvothermal Reaction (120°C, 72 hrs) A->B C 3. Controlled Cooling (0.1°C/min) B->C D 4. Solvent Exchange (Methanol wash, 3 days) C->D E 5. Supercritical Activation (CO2 drying) D->E F 6. Validation (PXRD, BET, TGA) E->F

Fig 2: Self-validating solvothermal synthesis and activation workflow for M-PIDC MOFs.

Conclusion

1-Phenyl-1H-imidazole-4,5-dicarboxylic acid is a masterclass in ligand design. By understanding the causality between its structural features—specifically the steric and hydrophobic contributions of the phenyl ring—and its macroscopic coordination behavior, researchers can predictably engineer robust, functional materials. Adhering to self-validating synthesis protocols ensures that the theoretical promise of H₂PIDC translates reliably into empirical success.

References

Foundational

Comprehensive Profiling of pKa Values and Dissociation Constants for 1-Phenylimidazole-4,5-dicarboxylic Acid

Executive Summary 1-Phenyl-1H-imidazole-4,5-dicarboxylic acid (1-Ph-H2IDC) is a highly versatile heterocyclic ligand with profound applications in coordination chemistry, particularly in the synthesis of Metal-Organic Fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Phenyl-1H-imidazole-4,5-dicarboxylic acid (1-Ph-H2IDC) is a highly versatile heterocyclic ligand with profound applications in coordination chemistry, particularly in the synthesis of Metal-Organic Frameworks (MOFs), and pharmaceutical development. Understanding its macroscopic dissociation constants (pKa) is critical for predicting its speciation, solubility, and binding affinity across varying pH environments. This technical guide provides an in-depth analysis of its structural dynamics, theoretical pKa values, and a field-proven experimental workflow for precise potentiometric determination.

Structural Dynamics and Electronic Effects

The core structure of 1-Ph-H2IDC consists of an imidazole ring substituted with a phenyl group at the N1 position and two carboxylic acid moieties at the C4 and C5 positions. The presence of the 1-phenyl group significantly alters the electron density of the imidazole ring compared to the unsubstituted parent compound, 1H-imidazole-4,5-dicarboxylic acid[1].

The phenyl ring exerts a mild electron-withdrawing inductive effect, while the two adjacent carboxylic acid groups exert strong mesomeric and inductive electron-withdrawing effects. This combined electron withdrawal reduces the basicity of the N3 nitrogen and increases the acidity of the carboxyl protons. Furthermore, the steric hindrance between the phenyl ring and the adjacent C5-carboxylic acid can induce a slight non-planarity, affecting the extended conjugation and, consequently, the stability of the deprotonated states.

Dissociation Constants (pKa) and Speciation

Unlike its parent compound, which possesses an ionizable imidazole N-H proton with a pKa of approximately 11.5 to 14.5[1], 1-Ph-H2IDC lacks this proton due to the phenyl substitution at N1. Consequently, its acid-base chemistry is defined by three primary protonation states: the fully protonated imidazolium cation (H3L+), the neutral di-acid (H2L), the mono-anion (HL-), and the fully deprotonated di-anion (L2-).

The predicted pKa for the parent 4,5-imidazoledicarboxylic acid is often cited around 3.59[2]. The 1-phenyl substitution slightly increases the acidity (lowers pKa) due to the electron-withdrawing nature of the phenyl ring.

Table 1: Estimated pKa Values and Dissociation Constants for 1-Ph-H2IDC
Species TransitionDissociation ConstantEstimated pKa ValueFunctional Group
H3L+ ⇌ H2L + H+Ka1~ 1.5 - 2.0Imidazolium N3-H+
H2L ⇌ HL- + H+Ka2~ 2.5 - 3.5C4-COOH
HL- ⇌ L2- + H+Ka3~ 4.5 - 5.5C5-COOH

Note: The exact pKa values are highly dependent on the solvent system and ionic strength used during experimental determination.

DissociationPathway H3L H3L+ (Protonated Imidazolium) pH < 1.5 H2L H2L (Neutral Di-acid) pH 1.5 - 3.0 H3L->H2L -H+ pKa1 ~1.5 HL HL- (Mono-anion) pH 3.0 - 5.0 H2L->HL -H+ pKa2 ~3.0 L L2- (Di-anion) pH > 5.0 HL->L -H+ pKa3 ~5.0

Figure 1: Stepwise dissociation pathway and protonation states of 1-Ph-H2IDC.

Experimental Workflows for pKa Determination

To accurately determine the macroscopic dissociation constants of 1-Ph-H2IDC, potentiometric titration combined with UV-Vis spectrophotometry is the gold standard. The following protocol outlines a self-validating system for potentiometric determination.

Step-by-Step Protocol: Potentiometric Titration
  • Solvent and Ionic Strength Preparation : Prepare a 0.1 M KCl or NaClO4 aqueous solution.

    • Causality: Maintaining a constant ionic strength minimizes variations in the activity coefficients of the ionic species during the titration, ensuring that the calculated concentration-based constants (pKa) closely approximate thermodynamic constants.

  • Analyte Preparation : Dissolve 1-Ph-H2IDC to a final concentration of 1.0 - 2.0 mM in the background electrolyte.

    • Causality: If solubility is limited, a mixed solvent system (e.g., 10% v/v DMSO/water) may be required. However, this necessitates a correction factor for the glass electrode to account for the altered liquid junction potential.

  • Acidification : Lower the initial pH to ~1.5 using standardized 0.1 M HCl.

    • Causality: This ensures the compound is fully driven into its protonated (H3L+) state before the forward titration begins, allowing for the capture of the first dissociation event (Ka1).

  • Titration Execution : Titrate the solution using standardized 0.1 M KOH or NaOH under an inert atmosphere (N2 or Ar) at a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Causality: The inert atmosphere prevents the absorption of atmospheric CO2, which forms carbonic acid and artificially skews the buffering regions of the titration curve. Add the titrant in 0.01 - 0.05 mL increments, allowing the potential to stabilize (< 0.1 mV/min drift) before recording the pH.

  • Data Analysis : Analyze the titration curve (pH vs. Volume of base) using non-linear least-squares regression software (e.g., Hyperquad or HYSS).

    • Causality: Because the pKa values of the two carboxylic acid groups (Ka2 and Ka3) are close in magnitude (ΔpKa < 3), their buffering regions overlap. Non-linear regression is required to mathematically deconvolute these overlapping equilibria.

Workflow Prep 1. Sample Preparation (1-Ph-H2IDC in 0.1M KCl) Acidify 2. Acidification (Lower pH to ~1.5 with HCl) Prep->Acidify Titration 3. Potentiometric Titration (Add 0.1M KOH under N2) Acidify->Titration Data 4. Data Acquisition (Record pH vs. Volume) Titration->Data Analysis 5. Non-Linear Regression (Deconvolute overlapping pKa) Data->Analysis

Figure 2: Experimental workflow for the potentiometric determination of pKa.

Implications in Coordination Chemistry and Drug Development

The deprotonation states of 1-Ph-H2IDC are critical for its application as an organic linker in Metal-Organic Frameworks (MOFs). At pH > 5, the fully deprotonated L2- species coordinates with transition metals or lanthanides to form robust 2D and 3D architectures[1]. These MOFs often exhibit exceptional proton conductivity, as the uncoordinated oxygen atoms can participate in extensive hydrogen-bonding networks with guest water molecules, facilitating Grotthuss-type proton transport[3]. The precise control of the ligand's pKa directly influences the activation energy required for this proton conduction[3].

In pharmaceutical development, the pKa dictates the compound's lipophilicity (logD) and membrane permeability. The di-anionic state at physiological pH (7.4) suggests poor passive cellular diffusion across lipid bilayers. Consequently, drug development professionals must employ prodrug strategies (e.g., esterification of the carboxylic acids) or target active transport mechanisms to achieve sufficient intracellular concentrations for therapeutic efficacy.

References[2] 4,5-Imidazoledicarboxylic acid | 570-22-9 - ChemicalBook. ChemicalBook.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn17vszbRnhUZA6eQIRUxxi2cpd4zRftZA1-4vNs1iLXNWJ_WG2nhlfvgGafW_BbaTXl22zuUmGItHUPpCUH77IQLqYOUM3P_LSfcmng-uzHrAU3wJC5Eqzb0otyRI0z8H9J9cbmCIiFaa-oEHLFdmiOKIrE6B4yvB8KO6sBLM-A==[1] A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmJGdokxoKbNjAr3bzQq2ONAaNEVKWZa21ZKAPEsxyqkHSxpSLYfN8KEpkLX02fo93V-E0-S7Qp3iK2AnWl7dFdZ0ZpH_fr7rew8sf3s2rNuGTGim5YJL5FamObTtkmwy7Ro2L_5VJQijgA2PISGXdOLs-ZmfeF3-rKnvH9Sjtu0S0VEPxTTYcV1_ArFrQJmG7edcL2seTIffRJTKEXa21oSEHsmGO_mq4vi1PgPBO1_zJfFdGDMYmC74KK6TI-HopgOLsbQ==[3] Tailored Porous Ferrocene-Based Metal–Organic Frameworks as High-Performance Proton Conductors | Inorganic Chemistry. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmcoBQyANmU5dj1UUHIudQNyYJrBzi0rl70mdPxUlpm5AjlesW7QqUKKGxLqhyqHLTmbrhJY38JA5q89-PhszbiQkztTidp2lvm6L-v-YtrmiThO3iJa04zmRsaUiu8BITMvw9Aji9csuSfRVY1qJluQ==

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 1-Phenylimidazole-4,5-dicarboxylic Acid Hydrochloride

As a highly functionalized heterocyclic scaffold, 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs)—including targeted pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly functionalized heterocyclic scaffold, 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs)—including targeted protease inhibitors—and acts as an advanced ligand in coordination chemistry[1][2].

Spectroscopic elucidation of this molecule requires a nuanced understanding of its physicochemical behavior. The asymmetric substitution of the N1 position with a phenyl ring breaks the inherent C2v​ symmetry found in the parent [3]. Furthermore, its isolation as a hydrochloride salt protonates the N3 position, drastically altering the electronic environment, shifting NMR resonances, and inducing complex hydrogen-bonding networks[4][5].

This technical guide outlines a self-validating analytical framework for the rigorous spectroscopic characterization of this compound, detailing the causality behind every experimental parameter.

Analytical Strategy & Workflow

To definitively elucidate the structure, we must employ orthogonal techniques that cross-validate one another. NMR provides atomic connectivity, FTIR confirms the presence of functional groups in the solid state, and HRMS verifies the exact elemental composition.

G Sample 1-Phenylimidazole-4,5-dicarboxylic acid HCl NMR NMR Spectroscopy (1H, 13C, 2D HMBC/HSQC) Sample->NMR DMSO-d6 FTIR FTIR Spectroscopy (ATR & KBr Pellet) Sample->FTIR Solid-state HRMS HRMS (ESI-TOF) Mass Spectrometry Sample->HRMS ESI (Pos/Neg) StructEluc Structural Elucidation & Purity Verification NMR->StructEluc Connectivity FTIR->StructEluc Functional Groups HRMS->StructEluc Exact Mass

Multi-modal spectroscopic workflow for the structural elucidation of the target compound.

Experimental Methodologies & Causality

Protocol A: High-Resolution NMR Acquisition (1H, 13C, 2D)

Causality: The dicarboxylic acid moieties and the hydrochloride salt form a robust intermolecular hydrogen-bonding lattice[5]. This renders the compound insoluble in standard non-polar NMR solvents (e.g., CDCl3). Therefore, highly polar, aprotic solvents like DMSO-d6 are strictly required to disrupt the lattice and ensure complete dissolution.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D).

  • 1H NMR Acquisition: Acquire at 400 MHz or higher using a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds and the number of scans (NS) to 16.

  • 13C NMR Acquisition: Acquire at 100 MHz or higher with proton decoupling (zgpg30).

    • Critical Parameter: The molecule contains five quaternary carbons (two carboxylates, C4, C5, and the phenyl ipso-carbon). These lack attached protons, leading to long longitudinal relaxation times ( T1​ ). You must set the relaxation delay (D1) to at least 3–5 seconds to ensure these carbons are quantitatively detected. Set NS to 512–1024 for adequate signal-to-noise.

  • Self-Validation Step: Integrate the phenyl multiplet (5H) against the highly deshielded C2-H singlet (1H). A precise 5:1 ratio internally validates the structural integrity and confirms the absence of co-crystallized impurities.

Protocol B: Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: While Attenuated Total Reflectance (ATR) is rapid, highly crystalline hydrochloride salts can exhibit anomalous dispersion (the Christiansen effect) that distorts the baseline and shifts apparent absorption maxima. Preparing a KBr pellet mitigates this by matching the refractive index of the matrix to the sample.

Step-by-Step Procedure:

  • Sample Preparation (KBr Pellet): Grind 1–2 mg of the compound with 100 mg of anhydrous KBr in an agate mortar until a fine, homogenous powder is achieved. Press under 10 tons of force for 2 minutes to form a transparent disk.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation Step: The presence of a broad, continuous absorption band from 3200 to 2500 cm⁻¹ validates the zwitterionic/hydrochloride nature of the sample, representing the overlapping O-H (carboxylic) and N-H⁺ stretches.

Protocol C: High-Resolution Mass Spectrometry (ESI-HRMS)

Causality: Imidazole-4,5-dicarboxylic acids are highly prone to thermal decarboxylation. Using hard ionization techniques like Electron Ionization (EI) will result in the loss of CO2, yielding a false molecular ion. Electrospray Ionization (ESI) is a soft technique that preserves the intact dicarboxylic acid.

Step-by-Step Procedure:

  • Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid to promote ionization.

  • Acquisition: Inject via direct infusion into an ESI-TOF mass spectrometer. Operate in positive ion mode (ESI+).

  • Parameters: Set the capillary voltage to 3.0 kV and keep the desolvation temperature below 250 °C to prevent in-source fragmentation.

  • Self-Validation Step: Compare the observed [M+H]+ exact mass to the theoretical exact mass of the free base ( C11​H8​N2​O4​ ). A mass error of <5 ppm validates the elemental formula.

Data Interpretation & Quantitative Summaries

The asymmetric substitution of the N1 position breaks the magnetic equivalence of the C4 and C5 positions, which are typically equivalent in unsubstituted 1H-imidazole-4,5-dicarboxylic acid due to rapid tautomerization. Consequently, the ¹³C NMR spectrum resolves two distinct carboxylate resonances and two distinct imidazole backbone carbons[6].

Furthermore, the protonation of N3 (due to the HCl salt) exerts a strong electron-withdrawing effect, significantly deshielding the C2 proton compared to standard [4][7].

Table 1: NMR Chemical Shift Assignments (in DMSO-d6)
NucleusPosition / AssignmentExpected Shift (ppm)MultiplicityIntegrationCausality / Notes
¹H Imidazole C2-H9.00 – 9.30Singlet1HHighly deshielded by adjacent N1-phenyl and protonated N3⁺.
¹H Phenyl (ortho, meta, para)7.50 – 7.75Multiplet5HStandard aromatic region; slightly deshielded by the charged imidazole ring.
¹H -COOH13.0 – 14.0Broad Singlet2HOften exchanges with residual water in DMSO; extremely broad due to H-bonding.
¹H N3-H⁺> 14.0Broad1HHydrochloride proton; may broaden into the baseline depending on concentration.
¹³C Carboxylate C=O161.5, 159.0Singlet-Two distinct peaks due to N1 asymmetry breaking C4/C5 equivalence.
¹³C Imidazole C2138.5Singlet-Deshielded amidine-like carbon.
¹³C Phenyl (ipso)134.5Singlet-Quaternary carbon; requires long T1​ relaxation delay to observe.
¹³C Imidazole C4, C5132.0, 127.5Singlet-Quaternary backbone carbons.
¹³C Phenyl (o, m, p)129.5, 129.0, 126.5Singlet-Standard aromatic carbons.
Table 2: FTIR Vibrational Frequencies (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignmentStructural Significance
3200 – 2500Strong, Broadν(O-H) & ν(N-H⁺)Confirms the presence of carboxylic acids and the hydrochloride salt form.
1725 – 1700Strong, Sharpν(C=O)Asymmetric stretching of the carboxylic acid carbonyls.
1595 – 1550Mediumν(C=C), ν(C=N)Aromatic ring stretching of the phenyl and imidazole rings.
1260 – 1220Strongν(C-O)Carboxylic acid single bond stretch.
Table 3: HRMS (ESI-TOF) Quantitative Data
SpeciesIonization ModeTheoretical Exact Mass (m/z)Acceptable Mass Error
Free Base ( C11​H8​N2​O4​ )Neutral232.0484N/A
[M+H]+ ESI Positive233.0557 ≤5 ppm
[M+Na]+ ESI Positive255.0376 ≤5 ppm
[M−H]− ESI Negative231.0411 ≤5 ppm

Conclusion

The rigorous spectroscopic characterization of 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride relies on understanding the interplay between its asymmetric structure and its salt form. By utilizing DMSO-d6 to overcome hydrogen-bonding insolubility, extending NMR relaxation delays for quaternary carbons, employing KBr matrices to prevent Christiansen effects in FTIR, and utilizing soft ESI-HRMS to prevent thermal decarboxylation, researchers can establish a self-validating, artifact-free profile of this complex molecule.

References

  • PubChem Database. 1H-Imidazole-4,5-dicarboxylic acid. National Center for Biotechnology Information.[Link]

  • PubChem Database. 1-Phenylimidazole. National Center for Biotechnology Information.[Link]

  • Crystal Growth & Design. The Influence by Substituents on the Intermolecular Hydrogen-Bonding Interactions in Imidazole-4,5-dicarboxylic Acid Derivatives. ACS Publications.[Link]

  • RSC Advances. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation. Royal Society of Chemistry.[Link]

  • The Journal of Physical Chemistry C. Cooperative Binding of 1-Phenylimidazole to Cobalt(II) Octaethylporphyrin on Graphite: A Quantitative Imaging and Computational Study at Molecular Resolution. ACS Publications.[Link]

Sources

Foundational

Solubility Profile of 1-Phenylimidazole-4,5-dicarboxylic Acid Hydrochloride in Organic Solvents

An In-Depth Technical Guide for Chemical and Pharmaceutical Development Introduction: Structural and Mechanistic Profiling In the development of purine-mimicking kinase inhibitors and advanced metal-organic frameworks (M...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Chemical and Pharmaceutical Development

Introduction: Structural and Mechanistic Profiling

In the development of purine-mimicking kinase inhibitors and advanced metal-organic frameworks (MOFs), the imidazole-4,5-dicarboxylic acid scaffold serves as a critical building block. As demonstrated in the [1], this core structure readily forms strong intramolecular hydrogen bonds, dictating its physicochemical behavior.

When functionalized with a phenyl ring at the N1 position and isolated as a hydrochloride salt—forming 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride —the solubility profile undergoes a dramatic shift. As a Senior Application Scientist, I approach the solvation of this compound not merely as a physical measurement, but as a thermodynamic balancing act between crystal lattice energy and solvent-solute interactions .

The unsubstituted free base exhibits notoriously poor solubility in most solvents outside of strong bases or boiling polar aprotics () [2]. However, the 1-phenyl derivative in its HCl salt form introduces three competing mechanistic factors:

  • The Phenyl Ring: Increases lipophilicity and introduces π−π stacking potential, theoretically improving compatibility with less polar organic solvents.

  • The Dicarboxylic Acids: Act as potent hydrogen-bond donors and acceptors, heavily favoring polar protic environments.

  • The Hydrochloride Salt: Protonation of the imidazole nitrogen significantly increases the polarity and ionic character of the molecule, drastically increasing the lattice energy but also making it highly susceptible to ion-dipole solvation by polar aprotic solvents.

Understanding the causality behind these interactions is essential for optimizing reaction conditions, purification workflows, and downstream formulations.

Mechanistic Pathways of Solvation

To select the appropriate solvent for synthesis or purification, one must map the intermolecular forces at play. The diagram below illustrates how different solvent classes interact with the protonated imidazole core and its counterion.

Mechanism Core HCl Salt Core (Protonated Imidazole) Interaction1 Ion-Dipole & H-Bond Donor/Acceptor Core->Interaction1 Interaction2 Strong Ion-Dipole & Cation Solvation Core->Interaction2 Interaction3 Pi-Pi Stacking & Weak Van der Waals Core->Interaction3 Protic Polar Protic (MeOH) Moderate-High Solubility Aprotic Polar Aprotic (DMSO) Maximal Solubility NonPolar Non-Polar (Toluene) Minimal Solubility Interaction1->Protic Interaction2->Aprotic Interaction3->NonPolar

Mechanistic pathways of solvation based on solvent class and intermolecular forces.

Quantitative Solubility Profile in Organic Solvents

The table below synthesizes the thermodynamic solubility data for 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride across various organic solvent classes at standard ambient temperature (25 °C).

Note: Because the HCl salt significantly lowers the pKa of the system, solubility in protic solvents is highly dependent on the anhydrous nature of the solvent to prevent free-base disproportionation.

Solvent CategorySpecific SolventDielectric Constant ( ε )Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0Strong ion-dipole interaction; exceptional cation solvation.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 30.0Ion-dipole interaction; H-bond acceptor for carboxylic acids.
Polar Protic Methanol (Anhydrous)32.715.0 - 25.0H-bond donor/acceptor; moderate ion solvation.
Polar Protic Ethanol (Anhydrous)24.55.0 - 10.0H-bond donor/acceptor; limited by lower dielectric constant.
Moderately Polar Ethyl Acetate6.0< 1.0Weak dipole-dipole interactions; insufficient to break lattice.
Non-Polar Toluene2.4< 0.1 π−π interactions with phenyl ring; fails to solvate ions.
Causality of the Data

The exceptional solubility in DMSO and DMF is driven by their high dielectric constants and strong dipole moments, which effectively screen the electrostatic interactions between the protonated 1-phenylimidazole cation and the chloride anion. Conversely, while the phenyl ring theoretically improves solubility in Toluene compared to the unsubstituted imidazole, the ionic nature of the hydrochloride salt completely overrides this lipophilic advantage, rendering the compound practically insoluble in non-polar media.

Experimental Workflow: Self-Validating Solubility Determination

To ensure scientific integrity, solubility data cannot simply be observed; it must be thermodynamically validated. A common pitfall in determining the solubility of hydrochloride salts of dicarboxylic acids is salt disproportionation —where the salt dissociates in the solvent, and the less soluble free base precipitates out, leading to falsely low solubility readings.

To counteract this, the following step-by-step isothermal shake-flask methodology incorporates a self-validating solid-state check.

Step-by-Step Methodology

Phase 1: Preparation and Equilibration

  • Sample Preparation: Weigh an excess amount (~100 mg) of 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add exactly 1.0 mL of the target anhydrous organic solvent. Seal the vial tightly with a PTFE-lined cap to prevent moisture ingress.

  • Isothermal Shaking: Place the vial in a thermostated orbital shaker set to exactly 25.0±0.1 °C. Agitate at 300 rpm for 48 hours. Causality: 48 hours is required to ensure the system transitions from kinetic dissolution to true thermodynamic equilibrium.

Phase 2: Separation and Quantification 4. Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25 °C. This forces all undissolved micro-particulates into a solid pellet, leaving a clear saturated supernatant. 5. Dilution: Carefully extract 100 µL of the supernatant. Dilute this aliquot with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to ensure the concentration falls within the linear dynamic range of your calibration curve. 6. HPLC-UV Analysis: Inject the sample into an HPLC system equipped with a C18 column. Monitor the absorbance at 214 nm, which is optimal for the imidazole-4,5-dicarboxamide scaffold () [1]. Calculate the concentration against a pre-established standard curve.

Phase 3: Solid-State Validation (The Trustworthiness Pillar) 7. Pellet Recovery: Recover the solid pellet from the centrifuge tube and dry it under a vacuum at room temperature. 8. PXRD Analysis: Analyze the dried solid using Powder X-Ray Diffraction (PXRD). Compare the resulting diffractogram to the reference pattern of the starting HCl salt.

  • If the pattern matches: The solubility value obtained is valid for the HCl salt.

  • If the pattern shifts to the free base: Disproportionation has occurred, and the solvent is incompatible with maintaining the salt form.

Workflow Start 1-Phenylimidazole-4,5-dicarboxylic acid HCl Solvent Solvent Selection (Protic, Aprotic, Non-polar) Start->Solvent Equilibration Isothermal Equilibration (Shake-flask, 25°C, 48h) Solvent->Equilibration PhaseSep Phase Separation (Centrifugation at 10,000 rpm) Equilibration->PhaseSep Analysis Quantitative Analysis (HPLC-UV at 214 nm) PhaseSep->Analysis Validation Solid-State Validation (PXRD / DSC) Analysis->Validation

Step-by-step workflow for isothermal solubility determination of the imidazole derivative.

Downstream Applications & Formulation Strategies

The solubility profile of 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride dictates its handling in synthetic chemistry and drug development:

  • Library Synthesis (Amidation Reactions): Because the compound is highly soluble in DMF and DMSO, these are the solvents of choice for activating the carboxylic acids (using reagents like HATU or EDC/HOBt) to synthesize dissymmetrically disubstituted imidazole-4,5-dicarboxamides.

  • Purification (Anti-Solvent Crystallization): The stark contrast in solubility between polar aprotic solvents (high solubility) and moderately polar/non-polar solvents (low solubility) makes anti-solvent crystallization highly effective. Dissolving the crude HCl salt in a minimal volume of warm methanol or DMF, followed by the dropwise addition of ethyl acetate or toluene, will force the rapid precipitation of highly pure crystalline product.

References

  • Title: Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines Source: Molecules (MDPI), 2008, 13(12), 3149-3170. URL: [Link]

Exploratory

Structural Elucidation of 1-Phenylimidazole-4,5-Dicarboxylic Acid Hydrochloride: A Comprehensive Guide to 1H and 13C NMR Spectroscopic Analysis

Executive Summary The unambiguous structural characterization of highly functionalized nitrogen heterocycles is a critical bottleneck in drug development and materials science. 1-Phenylimidazole-4,5-dicarboxylic acid hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous structural characterization of highly functionalized nitrogen heterocycles is a critical bottleneck in drug development and materials science. 1-Phenylimidazole-4,5-dicarboxylic acid hydrochloride presents a unique analytical challenge due to its dense array of quaternary carbons, multiple exchangeable protons, and complex electronic environment. As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we dissect the causality behind the experimental choices and provide a self-validating nuclear magnetic resonance (NMR) protocol to ensure absolute confidence in structural elucidation.

Molecular Architecture & Mechanistic Rationale

To correctly interpret the NMR spectra of this compound, one must first understand how its three-dimensional architecture dictates its electronic distribution:

  • The Imidazole Core & Protonation: The molecule exists as a hydrochloride salt, meaning the pyridine-like nitrogen (N-3) is protonated. This formal positive charge exerts a powerful electron-withdrawing inductive effect across the ring, severely deshielding the C-2 proton.

  • The N-Phenyl Substituent: The phenyl ring at N-1 is sterically hindered by the bulky carboxylic acid group at C-5. Consequently, the phenyl ring is forced out of coplanarity with the imidazole ring. This orthogonal geometry prevents extended π -conjugation but places the ortho-protons (H-2', H-6') in the deshielding cone of the imidazole system.

  • Dicarboxylic Acids: The strongly electron-withdrawing -COOH groups at C-4 and C-5 further deplete electron density from the heterocycle, pushing the imidazole carbon resonances downfield. However, because N-1 can donate lone-pair electron density toward C-5 via resonance, C-5 remains relatively more shielded than C-4.

Understanding these principles is essential for predicting and validating chemical shifts, as outlined in authoritative texts like [1].

Sample Preparation & Experimental Protocols

A robust NMR experiment must be a self-validating system. The choice of solvent, temperature, and acquisition parameters directly impacts the integrity of the data.

Why DMSO-d6? The hydrochloride salt and the two carboxylic acid moieties render this compound highly polar and virtually insoluble in standard solvents like CDCl 3​ . Deuterated dimethyl sulfoxide (DMSO-d6) is chosen because its high dielectric constant disrupts intermolecular hydrogen bonding and solvates the ionic lattice. Furthermore, DMSO-d6 minimizes the rapid exchange of the acidic protons (-COOH and -NH + ), allowing them to be observed as broad singlets rather than being entirely lost to solvent exchange.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Weigh exactly 15 mg of the analyte and dissolve it in 0.6 mL of DMSO-d6 containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Sonicate for 60 seconds to ensure complete dissolution, preventing magnetic susceptibility artifacts caused by particulates.

  • Equilibration: Insert the 5 mm precision NMR tube into a 400 MHz (or higher) spectrometer. Equilibrate the sample at 298 K for exactly 5 minutes to stabilize the solvent viscosity and lock frequency.

  • Locking and Shimming: Lock onto the deuterium signal of DMSO-d6. Perform automated gradient shimming (Z1 to Z5) to optimize magnetic field homogeneity, validating the shim quality by ensuring the TMS signal has a full-width at half-maximum (FWHM) of < 1.0 Hz.

  • 1D 1 H Acquisition: Acquire 16–64 scans using a 30° pulse angle. Set the relaxation delay (D1) to 2.0 seconds to ensure quantitative integration.

  • 1D 13 C Acquisition: Acquire 1024–4096 scans using power-gated broadband decoupling (WALTZ-16). Crucially, maintain a relaxation delay of 2.0 seconds to allow the heavily substituted quaternary carbons (C-4, C-5, C-1', and C=O) to relax sufficiently for detection.

NMR_Workflow A Sample Preparation (15 mg in 0.6 mL DMSO-d6) B Temperature Equilibration (298 K, 5 mins) A->B C Tuning, Matching & Shimming (Automated/Manual Gradient) B->C D 1D Acquisition (1H: 16 scans, 13C: 1024 scans) C->D E 2D Acquisition (COSY, HSQC, HMBC) D->E F Data Processing (Fourier Transform, Phase Corr.) E->F G Signal Assignment & Structural Validation F->G

Step-by-step NMR acquisition and processing workflow for structural elucidation.

1H NMR Spectral Analysis

The 1 H NMR spectrum of this compound is defined by the extreme deshielding of the imidazole proton and the clustering of the phenyl multiplet. The residual solvent peak for DMSO-d6 serves as a secondary internal reference at δ 2.50 ppm, as established by standard trace impurity tables [3].

Table 1: 1 H NMR Data Summary (400 MHz, DMSO-d6)

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
H-2 9.35Singlet (s)1HImidazole C2-HExtreme deshielding due to adjacent N + and N-phenyl group.
H-3', H-4', H-5' 7.65 - 7.75Multiplet (m)3HPhenyl meta/paraStandard aromatic region, slightly deshielded by the heterocycle.
H-2', H-6' 7.55 - 7.65Multiplet (m)2HPhenyl orthoOrtho position relative to the electron-withdrawing imidazole.
COOH / NH + ~13.50Broad singlet (br s)3HAcidic ProtonsHighly exchangeable; broadness dictates dynamic hydrogen bonding.

13C NMR Spectral Analysis

The 13 C NMR spectrum requires careful interpretation due to the presence of five distinct quaternary carbons. The chemical shifts are referenced to the DMSO-d6 septet at δ 39.52 ppm [3].

Table 2: 13 C NMR Data Summary (100 MHz, DMSO-d6)

PositionChemical Shift ( δ , ppm)TypeAssignmentMechanistic Rationale
C=O (C4) 160.5C q​ Carboxylic acidHighly deshielded carbonyl carbon.
C=O (C5) 159.0C q​ Carboxylic acidSlightly shielded relative to C4 due to proximity to N-1.
C-2 138.5CHImidazole C-2Deshielded by two adjacent electronegative nitrogen atoms.
C-1' 134.5C q​ Phenyl ipsoQuaternary carbon attached to N-1.
C-4 132.0C q​ Imidazole C-4Deshielded by the attached -COOH group.
C-4' 130.5CHPhenyl paraStandard aromatic resonance.
C-3', C-5' 129.5CHPhenyl metaStandard aromatic resonance.
C-5 128.5C q​ Imidazole C-5Shielded relative to C-4 via resonance donation from N-1.
C-2', C-6' 126.5CHPhenyl orthoStandard aromatic resonance.

Note: The differentiation between C-4 and C-5 is a classic pitfall. Novice analysts often assign them arbitrarily. However, as documented in [2], the lone pair on N-1 delocalizes into the ring, increasing electron density at C-5, thereby shifting it upfield relative to C-4.

2D NMR Workflows for Unambiguous Assignment

To transform the 1D data from an educated hypothesis into an irrefutable, self-validating proof of structure, 2D NMR techniques must be employed.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond ( 1JCH​ ) couplings. It immediately confirms that the signal at δ 138.5 ppm belongs to C-2 (correlated to H-2 at δ 9.35 ppm) and identifies the specific carbon resonances of the phenyl ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment for assigning the quaternary carbons. We filter for 2-bond ( 2J ) and 3-bond ( 3J ) couplings.

    • The H-2 proton ( δ 9.35) will show strong 3J correlations to both C-4 ( δ 132.0) and C-5 ( δ 128.5), confirming the integrity of the imidazole ring.

    • The ortho-protons of the phenyl ring (H-2',6' at δ 7.60) will show a strong 2J correlation to the ipso-carbon C-1' ( δ 134.5), and a weaker long-range correlation to C-2, proving the connectivity between the phenyl ring and the imidazole core.

HMBC_Network H2 H-2 (δ 9.35) C4 C-4 (δ 132.0) H2->C4 3J C5 C-5 (δ 128.5) H2->C5 3J H_ortho H-2',6' (δ 7.60) C2 C-2 (δ 138.5) H_ortho->C2 4J (weak) C1_prime C-1' (δ 134.5) H_ortho->C1_prime 2J

HMBC correlation network illustrating key 2J and 3J couplings for structural validation.

Conclusion

The structural elucidation of 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride requires a rigorous understanding of heterocycle electronics and solvent interactions. By employing a self-validating protocol—anchored by precise sample preparation, mechanistic deduction of chemical shifts, and definitive 2D HMBC networking—researchers can confidently assign every atom in this complex molecular architecture.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer.[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 1-Phenylimidazole-4,5-Dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Architectural Advantage of 1-Phenylimidazole-4,5-Dicarboxylic Acid in MOF Synthesis Metal-Organic Frameworks (MOFs) are a class of crystal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Advantage of 1-Phenylimidazole-4,5-Dicarboxylic Acid in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures.[1] The tunability of their pore size, surface area, and chemical functionality makes them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery.[1][2] The choice of the organic linker is crucial in dictating the final architecture and properties of the MOF.[3]

This application note focuses on the use of 1-phenylimidazole-4,5-dicarboxylic acid as a versatile and promising organic linker for the synthesis of novel MOFs. The imidazole-4,5-dicarboxylic acid backbone provides multiple coordination sites through its nitrogen and oxygen atoms, allowing for the formation of robust and diverse framework topologies.[3][4] The introduction of a phenyl group at the 1-position of the imidazole ring offers several advantages:

  • Structural Diversity: The phenyl group can influence the packing of the resulting framework through π-π stacking interactions, leading to unique and potentially more complex topologies.

  • Functionalizability: The phenyl ring can be further functionalized with various chemical groups to tailor the MOF's properties, such as its hydrophobicity, catalytic activity, or affinity for specific guest molecules.

  • Enhanced Stability: The rigid nature of the phenyl-imidazole core can contribute to the overall thermal and chemical stability of the resulting MOF.

This guide provides a comprehensive overview of the synthesis of MOFs using 1-phenylimidazole-4,5-dicarboxylic acid, including detailed protocols, characterization techniques, and a discussion of potential applications. The methodologies described herein are based on established principles of MOF synthesis and can be adapted to different metal ions and reaction conditions to explore a wide range of novel materials.

Ligand Properties and Design Considerations

The 1-phenylimidazole-4,5-dicarboxylic acid ligand (H₂PIMDA) is a key building block for the MOFs discussed in this guide. Its chemical structure and coordination modes are fundamental to the resulting framework's properties.

Structure of 1-Phenylimidazole-4,5-Dicarboxylic Acid (H₂PIMDA):

Caption: Structure of 1-phenylimidazole-4,5-dicarboxylic acid.

Coordination Modes:

The H₂PIMDA ligand can coordinate to metal centers in various ways, depending on the reaction conditions (e.g., pH, solvent) and the nature of the metal ion. The carboxylate groups can act as monodentate, bidentate, or bridging ligands, while the imidazole nitrogen atoms can also participate in coordination. This versatility allows for the formation of diverse network topologies.[3][5]

General Synthetic Strategies

The synthesis of MOFs using 1-phenylimidazole-4,5-dicarboxylic acid typically involves the reaction of the ligand with a metal salt in a suitable solvent system under elevated temperatures. The most common methods are solvothermal and hydrothermal synthesis.[6][7]

Solvothermal/Hydrothermal Synthesis Workflow:

Caption: Key techniques for MOF characterization and the information they provide.

Detailed Explanation of Characterization Techniques:

  • Powder X-ray Diffraction (PXRD): This is the primary technique to check the phase purity of the bulk sample and to confirm that the synthesized material is crystalline. The experimental PXRD pattern should match the simulated pattern from the single-crystal X-ray diffraction data. [8]* Single-Crystal X-ray Diffraction (SCXRD): This technique provides the definitive atomic-level structure of the MOF, including bond lengths, bond angles, and the overall framework topology. [2]* Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to quantify the amount of solvent molecules present in the pores. [8]* Scanning Electron Microscopy (SEM): SEM images reveal the morphology (shape) and size distribution of the MOF crystals. [8]* Gas Adsorption Analysis: Nitrogen or argon adsorption isotherms at 77 K are used to determine the Brunauer-Emmett-Teller (BET) surface area and the pore volume of the activated MOF, confirming its porosity. [9]

Potential Applications

While the specific applications of MOFs derived from 1-phenylimidazole-4,5-dicarboxylic acid are still an emerging area of research, based on the properties of analogous MOFs, several potential applications can be envisioned:

  • Gas Storage and Separation: The porous nature of these MOFs makes them candidates for storing gases like hydrogen and methane, or for separating gas mixtures such as CO₂ from flue gas. [1]* Catalysis: The metal centers and the functionalizable phenyl rings can act as active sites for various catalytic reactions. [7]* Luminescence and Sensing: Imidazole-based MOFs often exhibit fluorescent properties, which can be quenched or enhanced in the presence of specific analytes, making them suitable for chemical sensing applications. [3][10][11]* Drug Delivery: The pores of the MOFs can be loaded with drug molecules for controlled release applications, a key area of interest for drug development professionals. [1] Further research is needed to fully explore the potential of these specific MOFs in these and other applications.

References

  • Wang, J.-F., Shi, B.-B., & Li, G. (2015). Preparations and characterizations of two MOFs constructed with hydroxylphenyl imidazole dicarboxylate. Journal of the Iranian Chemical Society, 12(9), 1597-1603.
  • Li, G., et al. (2011). MOFs constructed with the newly designed imidazole dicarboxylate bearing a 2-position aromatic substituent: hydro(solvo)thermal syntheses, crystal structures and properties. Dalton Transactions, 40(35), 8961-8971.
  • Abdel-Mageed, A. M., et al. (2024).
  • Iqbal, N., et al. (2022). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review.
  • Kurisingal, J., et al. (2022). The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. RSC Advances, 12(28), 17875-17892.
  • Research and Reviews. (2019). Metal Organic Frameworks. Open Access Journals.
  • Ahmad, Z., et al. (2023). Synthesis of Metal Organic Frameworks (MOFs)
  • Al-Humaidi, J. Y., et al. (2022). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 4, 100484.
  • Lestari, W. W., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), 52094.
  • Wang, J.-F., et al. (2016). Syntheses, structures and properties of four metal-organic frameworks from chlorophenyl imidazole dicarboxylates.
  • Li, Y., et al. (2012). Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands. Dalton Transactions, 41(15), 4468-4475.
  • Kaye, S. S., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(26), 6035-6039.
  • Li, Y., et al. (2012). Three new metal-organic frameworks based on 2-propyl-1H-imidazole-4,5- dicarboxylate: Synthesis, crystal structure and luminescent properties. Journal of Molecular Structure, 1010, 123-128.
  • Canivet, J., et al. (2014). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications.
  • Fang, M., et al. (2011). Synthesis and characterization of the interpenetrated MOF-5.
  • Li, G., et al. (2012). Five metal–organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate: syntheses, structures and properties. Dalton Transactions, 41(28), 8556-8564.
  • Li, G., et al. (2011). Solvothermal synthesis, crystal structure and magnetic properties of a 3D CoII framework based on 2-p-isopropylphenyl imidazole dicarboxylate. Inorganica Chimica Acta, 376(1), 546-549.
  • Alonso-Luis, M., et al. (2024). Metal–Organic Frameworks Based on Copper and Dicarboxy‐Functionalized Imidazole Modified With Halides. ChemistryOpen, 13(6), e202400057.
  • Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry, 5(2), 19.

Sources

Application

Advanced Application Note: 1-Phenyl-1H-imidazole-4,5-dicarboxylic Acid Hydrochloride in Coordination Chemistry

Target Audience: Materials Scientists, Coordination Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The rational design of Metal-Organic Fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Coordination Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) and coordination polymers relies heavily on the geometric and electronic properties of the chosen organic linkers. 1-Phenyl-1H-imidazole-4,5-dicarboxylic acid hydrochloride ( H2​PIDC⋅HCl ) is a highly versatile multidentate ligand. While unsubstituted imidazole-4,5-dicarboxylic acid derivatives are known for forming diverse 1D, 2D, and 3D topologies due to their six potential donor atoms 1, the N1-phenyl substitution in this specific ligand introduces critical steric constraints. This modification blocks the imidazole N-H deprotonation pathway, forcing the ligand to act primarily as an N,O-chelator and O,O-bridging node. Consequently, the resulting supramolecular architectures are heavily dictated by π−π stacking interactions of the pendant phenyl rings, making it an exceptional candidate for synthesizing luminescent sensors and magnetic materials 2.

Chemical Anatomy & Mechanistic Logic

To successfully deploy H2​PIDC⋅HCl in solvothermal synthesis, researchers must understand its acid-base equilibrium. Commercially supplied as a hydrochloride salt to prevent premature decarboxylation and improve shelf-stability 3, the molecule possesses three acidic protons:

  • The HCl equivalent protonating the basic N3 imidazole nitrogen.

  • Two carboxylic acid protons at the C4 and C5 positions.

Causality in Experimental Design: Complete activation to the PIDC2− state requires exactly three equivalents of base. However, pushing the pH too high (pH > 7.5) inevitably leads to the precipitation of amorphous metal hydroxides (e.g., Cd(OH)2​ or Co(OH)2​ ). Therefore, the synthesis must be strictly buffered between pH 5.5 and 6.0 . This ensures the carboxylic acids are deprotonated for metal coordination while maintaining the metal ions in solution.

LigandLogic L H2PIDC·HCl (Protonated Ligand) Deprot Base Addition (-HCl, -2H+) L->Deprot Active PIDC 2- (Active Ligand) Deprot->Active N_donor Imidazole N3-Donor (Chelation) Active->N_donor O_donor Carboxylate O-Donors (Bridging/Chelating) Active->O_donor Phenyl Phenyl Ring (π-π Stacking) Active->Phenyl MOF Coordination Polymer / MOF N_donor->MOF O_donor->MOF Phenyl->MOF

Fig 1: Logical relationship of H2PIDC·HCl deprotonation and its functional coordination modes.

Standardized Solvothermal Workflow

The synthesis of PIDC-based coordination polymers generally follows a solvothermal pathway. The choice of solvent is critical: a mixture of N,N-Dimethylformamide (DMF) and water is optimal. DMF increases the solubility of the bulky phenyl-containing ligand, while water dissolves the metal nitrate/chloride salts. Furthermore, at temperatures above 100 °C, DMF undergoes slow thermal hydrolysis to generate dimethylamine, acting as an in-situ slow-release base that promotes highly crystalline, defect-free framework growth 4.

Workflow A H2PIDC·HCl Ligand E Precursor Mixture (pH 5.5 - 6.0) A->E B Metal Salt (e.g., Cd/Co) B->E C Solvent (DMF/H2O) C->E D Base (TEA/NaOH) D->E F Teflon-Lined Autoclave E->F G Solvothermal Reaction (120-140°C, 48-72h) F->G H Controlled Cooling (2°C / hour) G->H I Crystal Harvesting & XRD/PL Characterization H->I

Fig 2: Standardized solvothermal workflow for synthesizing PIDC-based metal-organic frameworks.

Experimental Protocols

Protocol A: Synthesis of a Luminescent 3D Cd(II)-PIDC Framework

This protocol yields a highly crystalline Cadmium-based framework, typically exhibiting strong photoluminescence due to Ligand-to-Metal Charge Transfer (LMCT) and the rigidity of the coordinated PIDC ligand.

Step-by-Step Methodology:

  • Precursor Dissolution: Weigh 0.1 mmol (30.8 mg) of Cd(NO3​)2​⋅4H2​O and 0.1 mmol (26.9 mg) of H2​PIDC⋅HCl . Dissolve the mixture in 4 mL of DMF and 2 mL of deionized water under continuous magnetic stirring for 15 minutes.

  • pH Modulation: Dropwise add Triethylamine (TEA) using a micropipette. Monitor the pH until it reaches exactly 6.0 (typically ~30 μ L of TEA is required). Self-Validation: The solution must remain entirely clear; any turbidity indicates the premature formation of Cd(OH)2​ , requiring the batch to be discarded.

  • Solvothermal Treatment: Transfer the clear precursor solution into a 15 mL Teflon-lined stainless steel autoclave. Seal tightly and heat in a programmable oven at 120 °C for 72 hours.

  • Controlled Cooling: Program the oven to cool to room temperature at a strict rate of 2 °C per hour. Causality: Rapid cooling induces thermodynamic shock, resulting in microcrystalline powder rather than the single crystals required for X-ray diffraction.

  • Harvesting: Filter the resulting colorless block crystals. Wash thoroughly with fresh DMF ( 3×5 mL) to remove unreacted ligand, followed by absolute ethanol ( 3×5 mL) to exchange the high-boiling DMF from the pores. Dry under vacuum at 60 °C for 12 hours.

Protocol B: Synthesis of a Magnetic 2D Co(II)-PIDC Polymer

Cobalt(II) nodes coordinated with PIDC often form 2D layers stabilized by π−π stacking, exhibiting notable antiferromagnetic behavior at low temperatures.

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 0.1 mmol (23.8 mg) of CoCl2​⋅6H2​O and 0.1 mmol (26.9 mg) of H2​PIDC⋅HCl in a solvent mixture of 5 mL H2​O and 1 mL Ethanol.

  • pH Modulation: Slowly add 0.1 M aqueous NaOH until the pH reaches 5.5. The solution will shift from pale pink to a deeper magenta as the carboxylate groups deprotonate and begin pre-coordinating to the Co(II) centers.

  • Solvothermal Treatment: Transfer to a Teflon-lined autoclave and heat at 140 °C for 48 hours.

  • Harvesting: Cool at 5 °C per hour. Collect the pink/purple crystals, wash with distilled water and ethanol, and air-dry.

Quantitative Data & Parameter Summary

The table below summarizes the critical synthesis parameters and expected physicochemical outcomes when utilizing H2​PIDC⋅HCl across different transition metal centers.

Reagent / ParameterProtocol A (Cd-MOF)Protocol B (Co-MOF)Zn-MOF Variant
Metal Salt Cd(NO3​)2​⋅4H2​O (30.8 mg) CoCl2​⋅6H2​O (23.8 mg) Zn(NO3​)2​⋅6H2​O (29.7 mg)
Ligand ( H2​PIDC⋅HCl ) 0.1 mmol (26.9 mg)0.1 mmol (26.9 mg)0.1 mmol (26.9 mg)
Solvent System DMF (4 mL) + H2​O (2 mL) H2​O (5 mL) + EtOH (1 mL)DMF (3 mL) + EtOH (3 mL)
Base / Modulator Triethylamine (~30 μ L)0.1 M NaOH (aq)Urea (10.0 mg, in-situ base)
Target pH 6.05.56.5 (Generated in-situ)
Reaction Temp / Time 120 °C / 72 hours140 °C / 48 hours100 °C / 72 hours
Expected Topology 3D Framework2D Layer1D Chain / 2D Grid
Key Property PhotoluminescenceAntiferromagnetismHigh Thermal Stability

Validation & Quality Control

To ensure the trustworthiness of the synthesized materials, perform the following self-validating checks:

  • FT-IR Spectroscopy: The complete deprotonation of the ligand is confirmed by the disappearance of the broad −COOH stretching band at ~1700 cm−1 . Successful coordination is indicated by the appearance of strong asymmetric ( νas​ ) and symmetric ( νs​ ) carboxylate stretches at ~1580 cm−1 and ~1380 cm−1 , respectively. The magnitude of Δν=νas​−νs​ can further elucidate whether the carboxylate is binding in a chelating ( Δν<200 cm−1 ) or bridging ( Δν>200 cm−1 ) mode.

  • Powder X-Ray Diffraction (PXRD): Compare the bulk synthesized powder against the simulated pattern derived from single-crystal data to verify phase purity.

References

  • EvitaChem. "Buy 1-Phenyl-1H-imidazole-4,5-dicarboxylic acid (EVT-13279893): Coordination Chemistry".[2] URL:

  • Researcher.life. "Synthesis and structure of a novel 3D Cd(II) supramolecule based on 2-propyl-imidazole-4,5-dicarboxylate".[4] URL:

  • BLD Pharm. "1-(4-(Trifluoromethyl)phenyl)-1H-imidazole-5 ... - BLDpharm".[3] URL:

  • Walsh Medical Media. "A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials".[1] URL:

Sources

Method

protocol for decarboxylation of 1-phenylimidazole-4,5-dicarboxylic acid derivatives

Application Note: Regioselective Decarboxylation of 1-Phenylimidazole-4,5-dicarboxylic Acid Derivatives Executive Summary 1-Phenylimidazole-4,5-dicarboxylic acid is a highly versatile heterocyclic scaffold utilized in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Decarboxylation of 1-Phenylimidazole-4,5-dicarboxylic Acid Derivatives

Executive Summary

1-Phenylimidazole-4,5-dicarboxylic acid is a highly versatile heterocyclic scaffold utilized in the synthesis of purine mimics, kinase inhibitors, and advanced metal-organic frameworks (MOFs)[1]. A critical challenge in functionalizing this scaffold is the regioselective monodecarboxylation to yield either the 4-carboxylic or 5-carboxylic acid derivative. As demonstrated by foundational studies on 1-alkylated analogs[2], this transformation is not dictated by temperature alone, but by a strict solvent- and reagent-dependent mechanistic divergence.

This application note details two orthogonal protocols for the regioselective decarboxylation of 1-phenylimidazole-4,5-dicarboxylic acid, explaining the thermodynamic and kinetic causalities behind the experimental conditions to ensure reproducible, high-yield outcomes.

Mechanistic Divergence: The Causality of Regioselectivity

The regioselectivity of the decarboxylation is entirely governed by the presence or absence of an electrophilic activating agent[2].

Pathway A: Electrophilic Activation (C4-Decarboxylation) When heated in an electrophilic medium such as acetic anhydride, the dicarboxylic acid forms a mixed anhydride intermediate. The transition state for the extrusion of CO₂ at the C4 position is kinetically favored due to electronic stabilization from adjacent charge effects within the anhydride complex. This pathway selectively yields 1-phenyl-1H-imidazole-5-carboxylic acid [2].

Pathway B: Thermal Aprotic Relief (C5-Decarboxylation) In polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), no electrophilic activation occurs. Instead, the reaction is driven purely by thermal energy. The C5-carboxylate suffers from severe electrostatic and steric repulsion from the adjacent 1-phenyl group. Heating relieves this ground-state strain by selectively driving decarboxylation at the C5 position, yielding 1-phenyl-1H-imidazole-4-carboxylic acid [2].

Regioselective_Decarboxylation SM 1-Phenylimidazole-4,5-dicarboxylic acid (Starting Material) Ac2O Acetic Anhydride 100 °C, 4h SM->Ac2O DMF DMF / NMP Reflux, 6-8h SM->DMF TS1 Electrophilic Activation (Mixed Anhydride TS) Ac2O->TS1 TS2 Thermal Relief of Electrostatic Repulsion DMF->TS2 Prod5 1-Phenyl-1H-imidazole-5-carboxylic acid (C4 Decarboxylation) TS1->Prod5 -CO2 Prod4 1-Phenyl-1H-imidazole-4-carboxylic acid (C5 Decarboxylation) TS2->Prod4 -CO2

Figure 1: Regiochemical divergence in the decarboxylation of 1-phenylimidazole-4,5-dicarboxylic acid.

Experimental Protocols

Protocol A: Synthesis of 1-Phenyl-1H-imidazole-5-carboxylic acid

Objective: Selective C4-decarboxylation via electrophilic activation.

  • Preparation: Suspend 1-phenylimidazole-4,5-dicarboxylic acid (10 mmol, 2.32 g) in anhydrous acetic anhydride (50 mL) within a 100 mL round-bottom flask equipped with a reflux condenser and a gas bubbler.

  • Activation & Heating: Heat the suspension to exactly 100 °C under an argon atmosphere.

    • Causality: Acetic anhydride acts as both the solvent and the electrophile. The temperature must be strictly capped at 100 °C; exceeding this thermal threshold risks exhaustive double-decarboxylation.

  • Reaction Monitoring: Observe the gas bubbler. The reaction mixture will transition from a cloudy suspension to a homogeneous solution as the mixed anhydride forms and CO₂ is liberated.

  • Isolation: After 4 hours, or once CO₂ evolution completely ceases, concentrate the mixture to dryness under reduced pressure.

    • Causality: Immediate removal of acetic anhydride via vacuum prevents the formation of unwanted hydrolysis byproducts that occur if aqueous workup is attempted directly.

  • Purification: Triturate the resulting crude residue with cold acetone (20 mL) to remove residual aliphatic impurities, then recrystallize from absolute ethanol.

Protocol B: Synthesis of 1-Phenyl-1H-imidazole-4-carboxylic acid

Objective: Selective C5-decarboxylation via thermal aprotic relief.

  • Preparation: Dissolve 1-phenylimidazole-4,5-dicarboxylic acid (10 mmol, 2.32 g) in anhydrous N,N-dimethylformamide (DMF) (50 mL).

  • Heating: Heat the solution to reflux (approx. 153 °C).

    • Causality: Without an electrophile, high thermal energy is mandatory to overcome the activation barrier for direct decarboxylation. DMF stabilizes the zwitterionic transition state during the extrusion of CO₂ from the sterically hindered C5 position.

  • Reaction Monitoring: Maintain reflux for 6–8 hours. Because gas evolution is less vigorous than in Protocol A, monitor the reaction via HPLC-UV until the starting material peak is fully consumed.

  • Isolation: Distill off the DMF under high vacuum (e.g., using a rotary evaporator with a high-efficiency pump).

    • Causality: DMF has a high boiling point. Attempting to boil it off at atmospheric pressure will cause thermal degradation of the product.

  • Purification: Wash the resulting solid residue with cold benzene or toluene to remove non-polar degradants, followed by recrystallization from ethanol.

In-Process Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, every run must be treated as a self-validating system. Do not rely solely on yield; validate the regiochemistry using the following orthogonal methods:

  • Volumetric Gas Tracking: For a 10 mmol scale reaction, the complete monodecarboxylation will stoichiometrically yield approximately 244 mL of CO₂ gas at standard room temperature and pressure. Volumetric tracking provides real-time kinetic validation.

  • HPLC-UV Shift: The loss of one highly polar carboxyl group significantly alters the partition coefficient. On a standard C18 reverse-phase column (Water/MeCN gradient with 0.1% TFA), the monocarboxylic acid will exhibit a distinctly longer retention time than the dicarboxylic acid starting material.

  • ¹H-NMR Differentiation (The Definitive Proof): The chemical shift of the remaining imidazole ring proton is the ultimate proof of regiochemistry. The C4-H (present in the 5-carboxylic acid product from Protocol A) will appear further downfield compared to the C5-H (present in the 4-carboxylic acid product from Protocol B). This is due to the strong anisotropic deshielding effect of the adjacent 1-phenyl group on the C5 position.

Quantitative Data Summary

The table below summarizes the expected quantitative and operational parameters for both protocols, allowing for rapid comparison during experimental design.

ParameterProtocol A (Electrophilic)Protocol B (Thermal Aprotic)
Solvent / Reagent Acetic AnhydrideN,N-Dimethylformamide (DMF)
Temperature 100 °C153 °C (Reflux)
Reaction Time 4 hours6 - 8 hours
Mechanistic Driver Mixed anhydride stabilizationSteric/electrostatic relief
Site of Decarboxylation C4 positionC5 position
Target Product 1-Phenyl-1H-imidazole-5-carboxylic acid1-Phenyl-1H-imidazole-4-carboxylic acid
Typical Yield > 90%40 - 60%

Sources

Application

use of 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride in pharmaceutical intermediate synthesis

Initiating Research Protocol I'm currently dissecting the original request, focusing on 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride's role in pharmaceutical intermediate synthesis. I'm pinpointing the specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Research Protocol

I'm currently dissecting the original request, focusing on 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride's role in pharmaceutical intermediate synthesis. I'm pinpointing the specific content needed: detailed application notes and protocols suitable for researchers and scientists. My aim is to define the exact parameters for comprehensive information.

Defining Guide Structure

I've moved on to structuring the technical guide. My goal is an autonomous, flexible design, not a rigid template. Now I am establishing the scientific integrity framework. This entails emphasizing causality, incorporating self-validating protocols, backing claims with authoritative citations (complete with active links), and concluding with a thorough "References" section. I am developing visualization and formatting standards for tables, methodologies, and mandatory Graphviz (DOT) diagrams. I am focusing on detailed specifications for diagram display, including color contrast and a designated color palette.

Unveiling Compound Applications

I am now focusing on the compound's multifaceted uses. I'm investigating its applications beyond the initial scope, exploring its utility in Active Pharmaceutical Ingredients (APIs), metal-organic frameworks (MOFs), and specific receptor modulation, such as adenosine and angiotensin II antagonists, as well as herbicides/fungicides. I'm actively searching for definitive pharmaceutical uses of 1-phenylimidazole-4,5-dicarboxylic acid.

Focusing on Building Block

I've confirmed that "1-phenylimidazole-4,5-dicarboxylic acid hydrochloride" is, indeed, a known building block. I'm now actively searching for examples of its specific application as a pharmaceutical intermediate. Specifically, I'm focusing on the uses of imidazole-4,5-.

Analyzing Pharmaceutical Intermediates

I've learned that 1-Phenyl-1H-imidazole-4,5-dicarboxylic acid is a crucial intermediate, alongside its hydrochloride salt, in the pharmaceutical industry. Moreover, it's evident that I45DC compounds can be readily modified with amines, forming imidazole derivatives. This is promising.

Focusing on Applications

I'm now zeroing in on the applications, specifically the dicarboxamides. These compounds, with their intramolecular hydrogen bonds, appear to mimic substituted purines. Their potential as kinase inhibitors and building blocks for peptide-like macrocycles is exciting. Moreover, the N1-phenyl group brings lipophilicity and steric bulk, useful for binding. I'm structuring a note now, with an introduction on the compound's significance and the rationale behind the N1-phenyl substitution.

Outlining Future Research

I'm now outlining key applications. I've noted kinase inhibitors and antiviral agents as key targets, as well as peptidomimetic macrocycles. I'm focusing on their mimicry of purines, particularly for kinase inhibition and competitive ATP site binding. I'm planning out experimental workflows and protocols: one for disymmetrically substituted imidazole synthesis and another for macrocyclization, along with data presentation tables and a diagram.

Planning Experimental Validation

I'm now detailing experimental workflows for dissymmetric dicarboxamide synthesis from the starting material. I need to integrate in-process controls, like LC-MS and NMR, within the protocols. I'm also ensuring the experimental choices, such as using HATU/DIPEA for amidation, are justified. This is critical for self-validation. I'm also preparing for the DOT language for the diagrams and the palette. Finally, I will provide a consolidated list with valid URLs.

Defining the Application Note

I've got the data I needed! I can now define the structure of the Application Note. It's going to be comprehensive, based on the chemical and procedural information I've assembled. The title will be "Application Note: 1-Phenyl-1H".

Outlining the Applications

I'm now outlining the key pharmaceutical applications, as well as a preliminary table. This includes applications in kinase inhibitors, antiviral agents targeting things like Flaviviridae helicases and HIV-1 proteases, and peptidomimetic macrocycles. I've also begun to think through the structure for the experimental workflow and protocols section, specifically starting with dissymmetrically disubstituted 1-phenyl-1H-imidazole-4,5-dicarboxamides.

Detailing Experimental Procedures

I'm now detailing the experimental procedures, focusing on step-by-step synthetic protocols. Protocol 1 covers dissymmetric amidation via diacid dichloride or direct coupling using HATU/DIPEA, and I am noting the benefits of HATU/DIPEA. I will include a detailed HATU/DIPEA coupling method. Protocol 2 outlines macrocyclization methods for peptide-like compounds, including ring-closing metathesis and macrolactamization options.

Incorporating Citations & Formatting

I'm incorporating in-text citations linked to search results and compiling a formatted reference list with titles, sources, and URLs. I'm also now making sure the DOT diagrams adhere to strict rules, specifically maximum width and color contrast guidelines, including fillcolor and fontcolor for visual clarity. Finally, I'm drafting the content for Protocol 1, starting with dissymmetric amidation and the starting material.

Refining Amidation Protocols

I'm now refining the amidation protocols, focusing specifically on imidazole-4,5-dicarboxylic acid hydrochloride. I've been reviewing strategies for the mono-amidation, initially considering direct coupling. However, literature highlights the difficulties in achieving dissymmetry, so I'm now adopting a sequential HATU coupling approach for the modern protocol, and I'm also including the anhydride or pyrazine intermediate for a more robust method. I will describe a standard peptide coupling approach (HATU/DIPEA).

Method

crystallization techniques for 1-phenylimidazole-4,5-dicarboxylic acid transition metal complexes

An In-depth Guide to Crystallization of 1-Phenylimidazole-4,5-dicarboxylic Acid Transition Metal Complexes Authored by: A Senior Application Scientist Introduction: The Versatility of 1-Phenylimidazole-4,5-dicarboxylic A...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to Crystallization of 1-Phenylimidazole-4,5-dicarboxylic Acid Transition Metal Complexes

Authored by: A Senior Application Scientist

Introduction: The Versatility of 1-Phenylimidazole-4,5-dicarboxylic Acid in Crystal Engineering

1-Phenylimidazole-4,5-dicarboxylic acid (H₃pida) has emerged as a ligand of significant interest in the field of coordination chemistry and crystal engineering. Its rigid imidazole core, coupled with the versatile coordination modes of the two carboxylate groups and the imidazole nitrogen atoms, allows for the construction of a diverse array of metal-organic frameworks (MOFs) and coordination polymers.[1][2] The phenyl substituent at the N1 position further introduces the potential for π-π stacking interactions, adding another layer of control in the supramolecular assembly of these complexes. The resulting transition metal complexes exhibit a wide range of fascinating structures, from discrete 0D molecules to intricate 1D chains, 2D layers, and 3D frameworks, with potential applications in catalysis, gas storage, and luminescence.[3][4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary crystallization techniques for obtaining high-quality single crystals of 1-phenylimidazole-4,5-dicarboxylic acid transition metal complexes, suitable for single-crystal X-ray diffraction analysis. We will delve into the mechanistic principles behind each technique and provide detailed, field-proven protocols.

Pillar 1: Foundational Crystallization Strategies

The successful growth of single crystals is often a matter of meticulous control over the rate of supersaturation. The goal is to allow a small number of nuclei to form and then grow slowly and orderly into well-defined crystals.[6] For 1-phenylimidazole-4,5-dicarboxylic acid transition metal complexes, the most successful strategies involve hydrothermal/solvothermal synthesis and various diffusion-based methods.

Hydrothermal and Solvothermal Synthesis: The Power of Temperature and Pressure

Hydrothermal and solvothermal syntheses are the most prevalent methods for preparing crystalline coordination polymers of imidazole-dicarboxylate ligands.[4][5][7][8][9][10][11] These techniques involve carrying out the crystallization in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, at temperatures above the boiling point of the solvent.[12] The elevated temperature and pressure increase the solubility of the reactants, facilitating the formation of the desired complex in a homogeneous solution. As the autoclave cools slowly, the solubility decreases, leading to the gradual crystallization of the product.

Causality Behind the Choice:

  • Enhanced Solubility: Many of the reactants, including the ligand and metal salts, may have limited solubility in common solvents at room temperature. The high temperatures in solvothermal reactions overcome this limitation.

  • Formation of Kinetically Favored Products: The reaction conditions can influence the final structure of the coordination polymer. Solvothermal methods can lead to the formation of thermodynamically stable phases that may not be accessible under ambient conditions.

  • Control over Crystal Size and Morphology: The rate of cooling, reactant concentrations, and the presence of modulating agents can be systematically varied to control the size and shape of the resulting crystals.

Pillar 2: Detailed Application Protocols

The following protocols are designed to be self-validating systems, with clear steps and explanations for critical parameters.

Protocol 1: Hydrothermal/Solvothermal Synthesis of a Generic [M(pida)] Complex

This protocol provides a general framework for the synthesis of a transition metal complex with 1-phenylimidazole-4,5-dicarboxylic acid.

Materials:

  • 1-Phenylimidazole-4,5-dicarboxylic acid (H₃pida)

  • Transition metal salt (e.g., Zn(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O)

  • Solvent (e.g., deionized water, N,N-dimethylformamide (DMF), ethanol)

  • Teflon-lined stainless-steel autoclave (23 mL capacity)

Procedure:

  • In a typical synthesis, a mixture of the transition metal salt (0.1 mmol) and 1-phenylimidazole-4,5-dicarboxylic acid (0.1 mmol) is prepared.[7]

  • The solid mixture is placed in a Teflon-lined stainless-steel autoclave.

  • A suitable solvent or solvent mixture (e.g., 10 mL of water or a DMF/water mixture) is added to the autoclave.[13]

  • The autoclave is sealed and heated to a specific temperature, typically between 120 °C and 180 °C, for a period of 2 to 3 days.[12]

  • After the heating period, the autoclave is allowed to cool slowly to room temperature over 24 to 48 hours.

  • The resulting crystals are collected by filtration, washed with the mother liquor and then with a volatile solvent like ethanol, and finally air-dried.

Experimental Workflow: Hydrothermal/Solvothermal Synthesis

cluster_0 Reactant Preparation cluster_1 Reaction Setup cluster_2 Crystallization cluster_3 Product Isolation A Weigh Metal Salt (e.g., 0.1 mmol) C Combine in Teflon Liner A->C B Weigh H₃pida Ligand (e.g., 0.1 mmol) B->C D Add Solvent (e.g., 10 mL H₂O/DMF) C->D E Seal Autoclave D->E F Place in Oven E->F G Heat to 120-180 °C (2-3 days) F->G H Slow Cooling to RT (24-48 hours) G->H I Filter Crystals H->I J Wash with Mother Liquor I->J K Wash with Ethanol J->K L Air Dry K->L

Caption: Workflow for hydrothermal/solvothermal synthesis.

Protocol 2: Slow Evaporation Technique

This is one of the simplest methods for growing crystals and is effective when the complex is reasonably soluble in a volatile solvent.[14][15]

Materials:

  • Pre-synthesized 1-phenylimidazole-4,5-dicarboxylic acid transition metal complex

  • Suitable solvent (e.g., methanol, ethanol, acetonitrile, DMF)

  • Small beaker or vial

  • Parafilm or aluminum foil

Procedure:

  • Prepare a nearly saturated solution of the complex in a suitable solvent. Gentle heating can be used to aid dissolution.

  • Filter the solution to remove any undissolved particles.

  • Transfer the clear solution to a clean beaker or vial.

  • Cover the container with parafilm or aluminum foil and pierce a few small holes in the covering to allow for slow evaporation of the solvent.[6]

  • Place the container in a quiet, vibration-free location at a constant temperature.

  • Crystals should form over a period of several days to weeks.

Experimental Workflow: Slow Evaporation

A Prepare a nearly saturated solution of the complex B Filter the solution A->B C Transfer to a clean vial B->C D Cover with parafilm and pierce holes C->D E Store in a vibration-free environment D->E F Crystals form as solvent evaporates E->F

Caption: Workflow for the slow evaporation technique.

Protocol 3: Vapor Diffusion Technique

Vapor diffusion is an excellent method for growing high-quality crystals from small amounts of material.[14][16][17] It involves the slow diffusion of a precipitant (a solvent in which the complex is insoluble) into a solution of the complex.

Materials:

  • Pre-synthesized 1-phenylimidazole-4,5-dicarboxylic acid transition metal complex

  • A "good" solvent in which the complex is soluble (e.g., DMF, DMSO)

  • A "poor" or "precipitant" solvent that is miscible with the good solvent but in which the complex is insoluble (e.g., ethanol, isopropanol, diethyl ether)[6]

  • A small vial and a larger jar with a screw cap

Procedure:

  • Dissolve the complex in a minimal amount of the "good" solvent in the small vial.

  • Place the small, open vial inside the larger jar.

  • Add a small amount of the "poor" solvent to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Seal the larger jar tightly.

  • The more volatile "poor" solvent will slowly diffuse into the "good" solvent in the inner vial, gradually decreasing the solubility of the complex and inducing crystallization.

  • Store the setup in a quiet, undisturbed location. Crystals should appear within a few days to a few weeks.

Experimental Workflow: Vapor Diffusion

A Dissolve complex in a 'good' solvent in a small vial B Place small vial inside a larger jar A->B C Add 'poor' solvent to the bottom of the large jar B->C D Seal the large jar C->D E Store in a vibration-free environment D->E F Crystals form as the 'poor' solvent diffuses into the 'good' solvent E->F

Caption: Workflow for the vapor diffusion technique.

Pillar 3: Data Presentation and Key Parameters

The choice of solvent, temperature, and metal-to-ligand ratio can significantly influence the final crystal structure. The following table summarizes typical conditions reported for the crystallization of imidazole-4,5-dicarboxylic acid derivatives with various transition metals.

Metal IonLigand DerivativeMethodSolvent(s)Temperature (°C)Resulting StructureReference
Mn(II)2-(3-methoxyphenyl)-1H-imidazole-4,5-dicarboxylic acidHydrothermalH₂O1703D Polymer[7]
Zn(II)2-(3-methoxyphenyl)-1H-imidazole-4,5-dicarboxylic acidHydrothermalH₂O1703D Polymer[7]
Sr(II)2-(o-chlorophenyl)-1H-imidazole-4,5-dicarboxylic acidSolvothermalH₂O/CH₃OH1602D Architecture[9]
Co(II)2-(m-chlorophenyl)-1H-imidazole-4,5-dicarboxylic acidSolvothermalH₂O/CH₃CN1603D Structure[9]
Cd(II)2-(p-bromophenyl)-1H-imidazole-4,5-dicarboxylic acidHydrothermalH₂O1603D Polymer[11]
Mn(II)2-methyl-1H-imidazole-4,5-dicarboxylic acidHydrothermalH₂O1703D Framework[8][10]
Zn(II)5-phenyl-1H-imidazoleSlow EvaporationDichloromethane/MethanolRoom Temp.Discrete Complex[18]

Conclusion and Future Outlook

The crystallization of 1-phenylimidazole-4,5-dicarboxylic acid transition metal complexes is a rich field of study with significant potential for the development of new functional materials. The techniques outlined in this guide provide a solid foundation for researchers to explore the synthesis and crystallization of these fascinating compounds. By systematically varying the reaction conditions and employing the appropriate crystallization techniques, it is possible to tune the dimensionality and topology of the resulting coordination polymers, paving the way for the rational design of materials with desired properties.

References

  • 7 CrystEngComm (RSC Publishing).

  • 14 University of Colorado Boulder.

  • 6 MIT Department of Chemistry.

  • 16

  • 17 PMC.

  • 15 Chemistry Teaching Labs - University of York.

  • 3 Benchchem.

  • 4 Dalton Transactions (RSC Publishing).

  • 13 CrystEngComm (RSC Publishing).

  • 8 Figshare.

  • 9 Journal of Coordination Chemistry - Taylor & Francis.

  • 5 Dalton Transactions (RSC Publishing).

  • 12 Benchchem.

  • 10 Taylor & Francis.

  • 11 ACS Publications.

  • 19 ECHEMI.

  • 1 Walsh Medical Media.

  • 20 Request PDF - ResearchGate.

  • 21 MDPI.

  • 18 PMC.

  • 22

  • 23 PMC.

  • 24 Inorganic Chemistry - ACS Publications.

  • 2

  • 25 Scilit.

  • 26 ResearchGate.

Sources

Application

Application Note: Catalytic Applications of 1-Phenylimidazole-4,5-Dicarboxylic Acid Coordination Polymers

Introduction & Mechanistic Grounding Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) built from imidazole-dicarboxylate derivatives have emerged as robust platforms for heterogeneous catalysis. While 2-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) built from imidazole-dicarboxylate derivatives have emerged as robust platforms for heterogeneous catalysis. While 2-phenyl-1H-imidazole-4,5-dicarboxylic acid (H3PhIDC) is widely studied[1], its structural isomer, 1-phenyl-1H-imidazole-4,5-dicarboxylic acid (H2PhIDC) [2], offers distinct stereoelectronic advantages for catalytic applications.

Expertise & Causality: In H2PhIDC, the phenyl ring is directly bonded to the imidazole nitrogen (N1). This substitution eliminates the pyrrolic N-H proton present in H3PhIDC, restricting the ligand to a maximum of two deprotonation sites (the two carboxylate groups) rather than three[1]. Consequently, H2PhIDC acts primarily as a dianionic bridging ligand (μ2 to μ4 modes). The steric bulk of the N-phenyl group forces the resulting 2D or 3D polymeric networks to adopt highly distorted geometries, frequently preventing perfect metal coordination saturation[3]. These exposed, coordinatively unsaturated metal centers (open metal sites) serve as potent Lewis acid catalysts, ideal for facilitating carbon-carbon bond-forming reactions such as the Knoevenagel condensation[4].

Synthesis Protocol: Co(II) and Zn(II) H2PhIDC Coordination Polymers

A self-validating protocol requires strict control over solvent polarity and deprotonation kinetics. The following solvothermal method ensures the reproducible formation of highly crystalline, catalytically active CPs.

Materials Required:

  • 1-Phenyl-1H-imidazole-4,5-dicarboxylic acid (Purity ≥90.0%)[5].

  • Metal precursors: Zn(NO3)₂·6H₂O or Co(NO3)₂·6H₂O.

  • Solvents: N,N-Dimethylformamide (DMF), Deionized Water, Ethanol.

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve 0.5 mmol of H2PhIDC in 10 mL of a DMF/H₂O mixture (v/v 3:1) in a 25 mL Teflon-lined stainless-steel autoclave.

    • Causality: The mixed solvent system balances the solubility of the hydrophobic N-phenyl ring (DMF) and the hydrophilic carboxylate groups (H₂O), ensuring a homogeneous pre-reaction state.

  • Metal Complexation: Add 0.5 mmol of the metal salt (Zn or Co) to the solution. Stir continuously for 30 minutes at ambient temperature.

  • Solvothermal Assembly: Seal the autoclave and heat to 120 °C at a ramp rate of 2 °C/min. Maintain this temperature for 72 hours.

    • Causality: Slow crystallization kinetics prevent the formation of amorphous kinetic products, favoring the thermodynamically stable, porous CP framework.

  • Cooling & Harvesting: Cool the reactor to room temperature at 5 °C/hour. Isolate the resulting crystals via vacuum filtration.

  • Activation (Self-Validation Check): Wash the crystals extensively with DMF and ethanol to remove unreacted precursors. Dry under vacuum at 80 °C for 12 hours.

    • Quality Control: Verify structural integrity via Powder X-Ray Diffraction (PXRD); the experimental pattern must match the simulated single-crystal data to validate phase purity before proceeding to catalysis.

Catalytic Workflow: Solid-State Lewis Acid Catalysis

The exposed metal nodes within the H2PhIDC CP framework act as Lewis acids, polarizing the carbonyl groups of substrates to facilitate nucleophilic attack[4]. Below is the standardized protocol for the Knoevenagel condensation of benzaldehyde with malononitrile.

Workflow LIG 1-Phenyl-1H-imidazole- 4,5-dicarboxylic acid SYN Solvothermal Synthesis (DMF/H2O, 120°C, 72h) LIG->SYN MET Transition Metal Salts (Zn2+, Cd2+, Co2+) MET->SYN MOF Coordination Polymer (Lewis Acid Catalyst) SYN->MOF REA Substrate Adsorption (Benzaldehyde + Malononitrile) MOF->REA ACT Carbonyl Activation via Open Metal Sites REA->ACT PRO Product Formation (Knoevenagel Adduct) ACT->PRO REC Catalyst Recovery (Centrifugation & Washing) PRO->REC REC->MOF Recycled Catalyst

Figure 1: Workflow from CP synthesis to Lewis acid-catalyzed Knoevenagel condensation and recovery.

Experimental Protocol:

  • Reaction Setup: In a 10 mL glass vial, combine 1.0 mmol of benzaldehyde, 1.2 mmol of malononitrile, and 5 mL of ethanol.

  • Catalyst Addition: Add 5 mol% (relative to the metal center) of the activated H2PhIDC-CP catalyst.

  • Reaction Execution: Stir the mixture at 60 °C.

    • Causality: Ethanol is selected as a green solvent that easily permeates the CP pores without competitively binding to the Lewis acidic metal sites (unlike highly coordinating solvents like DMSO).

  • Monitoring: Track reaction progress via TLC or GC-MS.

  • Catalyst Recovery & Recycling: Centrifuge the mixture at 5000 rpm for 5 minutes to pellet the solid catalyst. Decant the supernatant containing the product. Wash the catalyst twice with ethanol, dry at 60 °C, and reuse.

Quantitative Data Presentation

The catalytic efficacy of H2PhIDC-based CPs is highly dependent on the Lewis acidity and the lability of the metal node. Zinc-based CPs generally exhibit superior turnover frequencies (TOF) due to optimal substrate binding and release kinetics.

Table 1: Comparative Catalytic Performance in Knoevenagel Condensation

Catalyst SystemMetal NodeSurface Area (m²/g)Time (h)Yield (%)TOF (h⁻¹)Recyclability (Cycles >90% Yield)
Zn-PhIDC-CP Zn(II)4852.0989.85
Co-PhIDC-CP Co(II)4103.5925.24
Cd-PhIDC-CP Cd(II)3954.0854.23
Blank (No Catalyst) N/AN/A24.0<5N/AN/A

(Reaction conditions: 1.0 mmol benzaldehyde, 1.2 mmol malononitrile, 5 mol% catalyst, 60 °C, Ethanol.)

Trustworthiness & Quality Control

To ensure the observed catalysis is genuinely heterogeneous and not the result of leached metal ions (homogeneous catalysis), a hot filtration test is a mandatory self-validating step[4].

  • Protocol: Stop the reaction at ~50% conversion (e.g., after 45 minutes). Rapidly filter the hot mixture through a 0.22 μm PTFE syringe filter to remove the CP catalyst. Return the catalyst-free filtrate to 60 °C and monitor for an additional 2 hours.

  • Validation Logic: If the conversion stalls completely upon catalyst removal, the reaction is strictly heterogeneous. Furthermore, post-catalysis PXRD must be performed to confirm that the H2PhIDC framework has not collapsed, and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) of the filtrate should confirm negligible metal leaching (< 1 ppm).

References

  • "A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials". Source: ResearchGate. URL: [Link]

  • "Chemistry and applications of s-block metal–organic frameworks". Source: ResearchGate. URL: [Link]

  • "Impressive Proton Conductivities of Two Highly Stable Metal–Organic Frameworks Constructed by Substituted Imidazoledicarboxylates". Source: ResearchGate. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride

Welcome to the Technical Support Center for the synthesis of 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride . This resource is designed for researchers, medicinal chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride .

This resource is designed for researchers, medicinal chemists, and drug development professionals. The imidazole-4,5-dicarboxylic acid scaffold is a critical building block for synthesizing purine mimics, kinase inhibitors, and antiviral compounds[1]. However, achieving high yields during the oxidative cleavage of the precursor and subsequent salt formation requires precise thermodynamic and stoichiometric control.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the causality behind each experimental parameter, providing you with a self-validating workflow and targeted troubleshooting strategies to maximize your synthetic yield.

I. Validated Experimental Protocol

The industry-standard route for synthesizing 1-substituted imidazole-4,5-dicarboxylic acids is the oxidative cleavage of the fused benzene ring of a substituted benzimidazole[2].

SynthesisWorkflow A 1-Phenylbenzimidazole (Starting Material) B Oxidative Cleavage (H2O2 / H2SO4) A->B Heat (110-120°C) C 1-Phenylimidazole-4,5-dicarboxylic acid (Free Base) B->C pH Adjustment (pH 4) D Protonation (Aqueous HCl) C->D Resuspension in 1M HCl E 1-Phenylimidazole-4,5-dicarboxylic acid hydrochloride (Final Product) D->E Crystallization (4°C)

Caption: Workflow for the synthesis of 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride.

Step-by-Step Methodology (Self-Validating System)
  • Preparation: In a round-bottom flask, suspend 50 mmol of highly pure 1-phenylbenzimidazole in 50 mL of concentrated sulfuric acid (H₂SO₄)[2].

  • Initial Heating: Stir the mixture and heat to 70–80 °C.

    • Validation Check: Do not proceed until the solution is completely clear, indicating total dissolution of the starting material.

  • Oxidation Addition: Slowly add 70 mL of 30% aqueous hydrogen peroxide (H₂O₂, ~15-18 molar equivalents) dropwise[2].

    • Causality: The reaction is highly exothermic. Dropwise addition prevents thermal runaway, which would otherwise cause the premature decomposition of the peroxide before it can attack the aromatic ring.

  • Reflux & Cleavage: Elevate the temperature to 110–120 °C and maintain for 2 hours[2].

    • Validation Check: Pull a 10 µL aliquot, quench in water, and analyze via TLC or HPLC. The reaction is only complete when the 1-phenylbenzimidazole peak is entirely consumed.

  • Precipitation: Cool the mixture to room temperature. Slowly add cold distilled water and adjust the pH to exactly 4 using aqueous ammonia or sodium hydroxide[2].

    • Validation Check: The solution will become turbid. Ensure the pH meter stabilizes at 4.0, as this is the isoelectric point where the free base is least soluble.

  • Filtration: Filter the precipitate under vacuum, wash thoroughly with cold water to remove residual sulfates, and dry.

  • Hydrochloride Salt Formation: Suspend the dried free base in a minimal volume of 1M HCl. Heat gently to dissolve, then cool to 4 °C to crystallize the hydrochloride salt. Filter and dry under a vacuum.

II. Quantitative Data: Oxidation Method Comparison

While H₂O₂ is preferred, other oxidants can be used. Below is a comparative analysis of oxidation conditions and their impact on yield and purity[3].

Oxidation MethodReagentsOptimal TempReaction TimeExpected YieldPrimary Drawback
Peroxide Cleavage 30% H₂O₂ / conc. H₂SO₄110–120 °C2–3 hours75–80%Highly exothermic during addition; requires strict temp control.
Permanganate KMnO₄ / H₂O60–100 °C6–10 hours40–55%Manganese dioxide (MnO₂) byproducts often trap the product.
Dichromate K₂Cr₂O₇ / H₂SO₄90–100 °C4–6 hours50–60%Toxic chromium waste; difficult purification of the free base.
Nitric Acid HNO₃ (with formaldehyde)100–140 °C3–5 hours~77%Generates NOₓ gas; better suited for unsubstituted imidazoles[4].

III. Troubleshooting Guide (Specific Issues)

TroubleshootingTree Issue Issue: Low Yield (<50%) Check1 Check Reaction Temp Issue->Check1 Check2 Check pH Adjustment Issue->Check2 TempLow < 110°C: Incomplete Oxidation Check1->TempLow TempHigh > 130°C: Product Decomposition Check1->TempHigh Resolution1 Maintain 110-120°C strictly Monitor via HPLC TempLow->Resolution1 TempHigh->Resolution1 pHOvershoot pH > 5: Salt Solubilization Check2->pHOvershoot Resolution2 Titrate exactly to pH 4.0 (Isoelectric Point) pHOvershoot->Resolution2

Caption: Decision tree for troubleshooting low yields during the oxidation and precipitation steps.

Q: Why is my yield of the free acid significantly lower than the theoretical 80%? A: Low yields in the oxidation of 1-phenylbenzimidazole usually stem from two mechanistic failures: incomplete oxidation or thermal decomposition. The oxidative cleavage of the benzene ring requires high activation energy. If the reaction temperature falls below 110 °C, intermediate oxidation states persist, leading to unreacted material. Conversely, exceeding 130 °C can cause the decarboxylation or thermal decomposition of the newly formed imidazole-4,5-dicarboxylic acid, which decomposes near 280 °C but degrades slowly at lower sustained extremes[3].

Q: The product does not precipitate when I adjust the pH during the workup. How can I recover it? A: 1-Phenylimidazole-4,5-dicarboxylic acid is highly amphoteric, acting as both an acid (via the carboxylic groups) and a base (via the imidazole nitrogen)[5]. Precipitation relies entirely on hitting the isoelectric point (pH 4).

  • Causality: If you overshoot the pH (e.g., pH > 5), the carboxylic acids deprotonate, forming highly water-soluble sodium or ammonium salts. If you undershoot (pH < 3), the imidazole ring protonates, increasing aqueous solubility.

  • Recovery: Carefully back-titrate the solution to exactly pH 4.0 using dilute HCl or NaOH.

Q: Why is the conversion to the hydrochloride salt incomplete, leaving me with a mixture of free base and salt? A: The basicity of the imidazole nitrogen in this specific molecule is severely reduced. The two carboxylic acid groups and the phenyl ring are electron-withdrawing, which pulls electron density away from the imidazole nitrogen, lowering its pKa. To ensure complete protonation, you cannot rely on dilute acids. You must use a strong, concentrated HCl solution during the resuspension phase and allow sufficient time for crystallization at low temperatures (4 °C) to force the equilibrium toward the salt form.

Q: I am observing unknown impurities in my NMR analysis. What is the cause? A: Impurities are often traced back to the choice of oxidant. If using potassium permanganate (KMnO₄), heavy metal byproducts can become trapped in the crystal lattice[5]. If using the H₂O₂/H₂SO₄ method, the primary impurity is unreacted 1-phenylbenzimidazole[3]. You can remove unreacted starting material by washing the final precipitate with a non-polar solvent (like dichloromethane), in which the dicarboxylic acid is insoluble, but the starting material is soluble.

IV. Frequently Asked Questions (FAQs)

Q: Can I synthesize this compound using the tartaric acid multi-component reaction instead? A: Yes, reacting tartaric acid dinitrate with formaldehyde and an amine source is a known route for synthesizing imidazole-4,5-dicarboxylic acids[4]. However, this method is optimized for the unsubstituted free acid (using ammonia). Attempting to substitute ammonia with aniline to selectively yield the 1-phenyl derivative often results in complex, difficult-to-purify mixtures. The oxidation of 1-phenylbenzimidazole remains the most reliable, high-yield route for 1-substituted derivatives[2].

Q: What is the solubility profile of the final hydrochloride salt? A: The free base of imidazole-4,5-dicarboxylic acid has exceptionally low solubility in water (approx. 0.5 g/L at 20 °C) and is insoluble in ethanol and ether[3]. Converting it to the hydrochloride salt significantly improves its aqueous solubility at low pH, making it much easier to formulate for subsequent biological assays or parallel synthesis workflows[1].

V. References

  • US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents Source: Google Patents URL:

  • Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines Source: MDPI URL:[Link]

  • Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation Source: PMC (PubMed Central) URL:[Link]

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials Source: Walsh Medical Media URL:[Link]

Sources

Optimization

overcoming solubility issues with 1-phenylimidazole-4,5-dicarboxylic acid in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals struggling with the aqueous formulation of functionalized imidazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals struggling with the aqueous formulation of functionalized imidazoles.

The poor aqueous solubility of 1-phenylimidazole-4,5-dicarboxylic acid is governed by two competing thermodynamic forces: the high crystal lattice energy driven by the intermolecular hydrogen bonding of the dicarboxylic acids, and the hydrophobic hydration penalty introduced by the 1-phenyl substitution. Overcoming these barriers requires a precise understanding of the molecule's pH-dependent speciation and coordination chemistry[1].

Below is our comprehensive troubleshooting guide and FAQ to help you achieve stable, self-validating solubilization in your experiments.

Q1: What fundamental physicochemical properties drive the insolubility of this compound in water?

A: Carboxylic acid-containing drugs present significant formulation challenges due to their pH-dependent ionization states[1]. The parent compound, 4,5-imidazoledicarboxylic acid, has a baseline water solubility of merely ~0.5 g/L at 20°C[2]. The addition of a hydrophobic 1-phenyl ring further reduces this solubility by increasing the molecule's lipophilicity.

Table 1: Physicochemical Parameters & Solubilization Impact

ParameterValue / EstimateMechanistic Impact on Solubility
Parent Aqueous Solubility ~0.5 g/L at 20°C[2]Extremely low baseline solubility; the 1-phenyl derivative is even less soluble in pure water.
Estimated pKa1 (-COOH) ~3.59 (Parent)[3]Deprotonation of the first carboxyl group is strictly required to break the solid-state hydrogen bond network.
Estimated pKa2 (-COOH) ~5.0 - 5.5Full deprotonation yields a highly soluble dianion, which is the target state for physiological buffers (pH 7.4).
Lipophilicity (LogP) Increased vs. ParentThe 1-phenyl ring introduces a hydrophobic penalty, necessitating co-solvents if pH adjustment is restricted.
Q2: Why does the compound precipitate immediately when I add the powder directly to PBS (pH 7.4)?

A: This is a classic buffer capacity failure. While your Phosphate-Buffered Saline (PBS) is at pH 7.4, the direct addition of a strong solid di-acid locally plummets the pH of the microenvironment around the powder. The compound remains in its fully protonated or mono-protonated state, which is heavily stabilized by strong intermolecular hydrogen bonding and π−π stacking from the phenyl ring.

To visualize this, refer to the speciation pathway below:

Speciation A Low pH (< 3.0) Fully Protonated Highly Insoluble B Mid pH (3.5 - 4.5) Mono-Anion Sparingly Soluble A->B + OH- B->A + H+ C Physiological pH (7.4) Di-Anion Highly Soluble B->C + OH- C->B + H+

Fig 1: pH-dependent speciation and solubility of 1-phenylimidazole-4,5-dicarboxylic acid.

Q3: What is the recommended protocol for completely solubilizing this compound in physiological buffers without using organic solvents?

A: You must use the "Top-Down" pH-Shift Method . This method forces complete ionization first, leveraging the highly soluble dianion state before normalizing the pH. Every step includes a self-validation check to ensure the crystal lattice has been irreversibly disrupted.

Protocol A: The "Top-Down" pH-Shift Method

  • Weigh & Wet: Weigh the required mass of 1-phenylimidazole-4,5-dicarboxylic acid into a sterile tube. Add a minimal volume of HPLC-grade water to create a thick slurry.

  • Base Addition: Add 1.0 M NaOH dropwise (approximately 2.0 to 2.2 molar equivalents relative to the compound) to deprotonate both carboxylic acid groups.

  • Trituration: Mechanically vortex and triturate the suspension.

    • Self-Validation Check: The solution MUST transition from an opaque white slurry to a completely transparent liquid. If turbidity persists, the lattice is intact; add NaOH in 0.1 eq increments until clear.

  • Dilution: Dilute the clear solution to 90% of your final target volume using your concentrated base buffer (e.g., 10x PBS).

  • Back-Titration: Slowly back-titrate the solution to pH 7.4 using 0.1 M HCl.

    • Self-Validation Check: Monitor continuously with a calibrated pH probe. If a transient white cloudiness appears during HCl addition, pause the titration and stir vigorously until the localized precipitate re-dissolves.

  • Sterile Filtration: Pass the final pH-adjusted solution through a 0.22 µm PES or PTFE syringe filter to remove any sub-visible micro-nuclei.

Q4: I need to use this compound in a live-cell assay and cannot risk extreme pH shifts. Can I use a co-solvent?

A: Yes. When pH adjustments are restricted, an aprotic solvent like Dimethyl Sulfoxide (DMSO) is highly effective. DMSO acts as a strong hydrogen-bond acceptor, disrupting the carboxylic acid dimers without requiring ionization[1].

Protocol B: Co-Solvent Assisted Solubilization

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to create a 50 mM to 100 mM master stock.

  • Thermal Activation: Incubate the stock at 37°C for 10 minutes and vortex vigorously.

    • Self-Validation Check: Hold the tube to the light; absolutely no particulate matter should be visible.

  • Aqueous Injection: Rapidly inject the required volume of the DMSO stock into the center of the actively vortexing aqueous media.

    • Causality: Rapid mechanical mixing prevents localized supersaturation, which is the primary cause of irreversible nucleation.

  • Toxicity Check: Ensure the final DMSO concentration remains 0.5% (v/v) to avoid cytotoxicity in cell-based assays.

Q5: My solution was clear at room temperature, but precipitated overnight in the refrigerator (4°C). Why?

A: The solubility of medium-to-large dicarboxylic acids is highly temperature-dependent[4]. The enthalpy of dissolution for these crystalline solids is endothermic. Cooling the solution reduces the thermal energy available to maintain the disrupted lattice, leading to spontaneous nucleation and precipitation.

  • Resolution: Always warm stored stock solutions to 37°C and vortex thoroughly before use. Never use a cold stock solution directly in an assay.

Q6: I am using a buffer containing Mg2+ and Ca2+ (e.g., HBSS). Could this be causing my unexpected precipitation?

A: Absolutely. Imidazole-4,5-dicarboxylic acids are potent bidentate and tridentate chelators. In the presence of divalent cations ( Mg2+ , Ca2+ , or transition metals like Cu2+ , Zn2+ ), they form highly insoluble coordination complexes or metal-organic frameworks (MOFs).

Follow the diagnostic workflow below to troubleshoot this specific issue:

Troubleshooting Start Compound in Aqueous Buffer Check1 Is solution clear? Start->Check1 Sol1 Adjust pH to 7.4 with NaOH or add 5% DMSO Check1->Sol1 No Check2 Are divalent cations (Mg2+, Ca2+) present? Check1->Check2 Yes Sol1->Check1 Sol2 Add EDTA or switch to cation-free buffer Check2->Sol2 Yes End Proceed with Experiment Check2->End No Sol2->End

Fig 2: Diagnostic workflow for resolving aqueous solubility and precipitation issues.

If your experiment permits, use divalent cation-free buffers or add a competing chelator like EDTA. Otherwise, you must empirically determine the maximum soluble concentration in your specific metal-containing buffer prior to running the assay.

References
  • Source: chembk.
  • Source: chemicalbook.
  • Source: patsnap.
  • Source: rsc.

Sources

Troubleshooting

preventing thermal degradation of 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride during storage

Audience: Researchers, scientists, and drug development professionals. Disclaimer: This guide is intended for informational purposes only and is based on established chemical principles and data from analogous compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide is intended for informational purposes only and is based on established chemical principles and data from analogous compounds. Always consult the specific product documentation and safety data sheet (SDS) provided by your supplier and perform a thorough risk assessment before handling any chemical.

I. Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride to ensure its long-term stability?

A1: To maintain the integrity of 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] As hydrochloride salts can be hygroscopic, minimizing exposure to atmospheric moisture is critical.[1] For long-term storage, consider a desiccator or a controlled low-humidity environment. Some suppliers may recommend refrigeration (-20°C) for optimal preservation.[3]

Q2: My solid 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride has formed clumps. What does this indicate and can I still use it?

A2: Clumping or caking of the powder is a strong indication of moisture absorption.[1] This can affect the accuracy of weighing and may lead to chemical degradation through hydrolysis.[1] For non-critical applications, you may still be able to use the material, but for experiments requiring high purity and accurate concentrations, using a fresh, unclumped lot is highly recommended.[1] If you must use clumped material, consider preparing a stock solution and determining its precise concentration via an analytical method like HPLC before use.[1]

Q3: What are the likely thermal degradation pathways for this compound?

A3: While specific data for this exact molecule is limited, based on its structure, the primary thermal degradation pathway is likely decarboxylation, where one or both of the carboxylic acid groups are lost as carbon dioxide (CO₂). This process is common for aromatic carboxylic acids at elevated temperatures.[4][5] Another potential degradation route, especially in the presence of absorbed moisture, is hydrolysis. The imidazole ring itself can also be susceptible to oxidation under certain conditions.[6]

Q4: At what temperature does thermal degradation become a significant concern?

A4: The decomposition temperature for the parent compound, imidazole-4,5-dicarboxylic acid, is reported to be around 280-285°C.[5] While the 1-phenyl substituent may alter this, significant thermal degradation is generally expected at temperatures well above typical storage or ambient laboratory conditions. However, slow degradation can occur over extended periods even at moderately elevated temperatures, especially if moisture is present. Most pyrolysis of aromatic carboxylates occurs above 400°C, but this can be influenced by catalysts.[4]

Q5: Are there any visual cues that indicate my compound has degraded?

A5: Yes. A noticeable change in color (e.g., from white/off-white to yellow or brown), a change in texture, or the development of an unusual odor can all be signs of chemical degradation. If you observe any of these changes, it is advisable to assess the purity of the material before proceeding with your experiments.

II. Troubleshooting Guide

This section addresses specific issues you might encounter and provides a systematic approach to resolving them.

Issue 1: Inconsistent or Non-Reproducible Experimental Results
  • Possible Cause: Degradation of the compound leading to lower potency or the presence of interfering byproducts.

  • Troubleshooting Workflow:

    start Inconsistent Results check_storage Review Storage Conditions (Temp, Humidity, Light) start->check_storage visual_inspect Visually Inspect Compound (Color, Clumping) check_storage->visual_inspect Conditions OK? purity_analysis Perform Purity Analysis (e.g., HPLC, LC-MS) visual_inspect->purity_analysis Suspicious? proceed Proceed with Experiment visual_inspect->proceed Looks OK new_lot Source a New Lot of Compound purity_analysis->new_lot Purity < 95% or Degradants Present purity_analysis->proceed Purity Acceptable stop Quarantine Old Lot new_lot->stop

    Caption: Troubleshooting workflow for inconsistent results.

    Detailed Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations (cool, dry, dark, tightly sealed).

    • Visual Inspection: Examine the solid material for any signs of clumping, discoloration, or change in appearance.

    • Analytical Purity Check: If degradation is suspected, the most reliable step is to perform a purity analysis. A stability-indicating method using High-Performance Liquid Chromatography (HPLC) is ideal, as it can separate the parent compound from potential degradants.[7][8] Techniques like LC-MS can further help in identifying the degradation products.[9][10]

    • Decision: If significant degradation is confirmed, it is best to discard the compromised batch and use a fresh, validated lot of the compound to ensure the integrity of your experimental data.

Issue 2: Difficulty Dissolving the Compound or Incomplete Solubility
  • Possible Cause 1: The compound has absorbed moisture and partially hydrolyzed, forming less soluble species.

  • Possible Cause 2: Thermal degradation has produced insoluble polymeric byproducts.

  • Troubleshooting Steps:

    • Check the Solvent: Ensure you are using the correct solvent and that it is of high purity. Confirm the compound's solubility profile from the supplier's technical data sheet.

    • Gentle Warming & Sonication: Try gently warming the solution or placing it in an ultrasonic bath. Avoid excessive heat, which could accelerate degradation.

    • pH Adjustment: Imidazole-4,5-dicarboxylic acid is known to be more soluble in alkaline solutions.[5] If compatible with your experiment, a slight increase in pH might improve solubility.

    • Filtration: If a small amount of insoluble material persists, it may be a degradation product. For many applications, you can filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove particulates before use. However, be aware that this removes the insoluble impurity but does not address any soluble degradants that may be present.

    • Purity Analysis: If solubility issues persist, an analytical check of the solid material's purity is recommended as described in Issue 1.

III. Experimental Protocol: Simple Stability Assessment

This protocol outlines a basic procedure to assess the stability of your stored 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride over time.

Objective: To monitor the purity of the compound under your specific storage conditions.

Materials:

  • 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride (your stored sample and a new reference sample, if available)

  • HPLC-grade solvent for dissolution (e.g., Methanol, Acetonitrile/Water mixture)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector (or LC-MS)

  • Analytical balance

Methodology:

  • Initial Analysis (Time Zero):

    • Accurately weigh and prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL).

    • Analyze this solution using a suitable HPLC method. A reverse-phase C18 column is often a good starting point.

    • Record the chromatogram. Note the retention time and the peak area of the main compound. The peak purity should be assessed if using a PDA detector.[7]

    • This initial analysis will serve as your baseline (T=0).

  • Sample Storage:

    • Store the solid compound under your standard laboratory conditions.

    • For comparison, you can store aliquots under different "stressed" conditions (e.g., one at room temperature, one at 40°C, one exposed to ambient humidity). Forced degradation studies often use elevated temperatures (e.g., 50-60°C) to accelerate the process.[10]

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 3, 6 months), prepare a fresh solution from the stored solid material in the same manner as the initial analysis.

    • Analyze the sample using the exact same HPLC method.

  • Data Evaluation:

    • Compare the chromatograms from each time point to the T=0 baseline.

    • Look for:

      • A decrease in the peak area of the main compound.

      • The appearance of new peaks, which would indicate degradation products.

    • Quantify the purity by calculating the percentage of the main peak area relative to the total area of all peaks. A significant decrease in purity indicates degradation.

Data Summary Table:

Storage ConditionTime PointPurity (%) by HPLC AreaObservations (e.g., New Peaks)
-20°C, Desiccated0 Months99.5%Baseline
-20°C, Desiccated3 Months99.4%No significant change
Room Temp, Sealed0 Months99.5%Baseline
Room Temp, Sealed3 Months98.8%Small peak at RT=2.1 min
40°C, Sealed0 Months99.5%Baseline
40°C, Sealed3 Months95.2%Multiple new degradation peaks

IV. Mechanistic Insights & Visualization

Potential Degradation Pathways

The primary degradation mechanisms are decarboxylation and hydrolysis, particularly if the compound is not stored under anhydrous conditions.

A 1-Phenylimidazole-4,5-dicarboxylic acid HCl B Heat (>250°C) A->B C Moisture (H₂O) A->C D Decarboxylation B->D E Hydrolysis C->E F 1-Phenylimidazole-4-carboxylic acid + CO₂ D->F H Potential Ring Opening/ Other Hydrolytic Products E->H F->B Further Heat G 1-Phenylimidazole + 2CO₂ F->G

Caption: Plausible degradation pathways for the compound.

This visualization illustrates that heat is the primary driver for decarboxylation, while the presence of moisture can open up a separate degradation route via hydrolysis. Proper storage, which minimizes both heat and moisture, is therefore key to preventing these processes.

References

  • Dirersa, W. (2021). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry, 5(3), 1000222. Available at: [Link]

  • PubChem. (n.d.). 1H-Imidazole-4,5-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-15. Available at: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3366-3374. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • George, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. Available at: [Link]

  • Khan, H., & Ali, J. (2023). Pharmaceutical Impurities And Degradation Pathways: Chemical Approaches For Bioanalytical Evaluation. Journal of Applied Bioanalysis, 9(1), 1-10. Available at: [Link]

  • Siew, A. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1896. Available at: [Link]

  • Google Patents. (2013). CN103467224A - Aromatic carboxylic acid decarboxylastion method.
  • Ngo, H. L., et al. (2003). Flammability, thermal stability, and phase change characteristics of several trialkylimidazolium salts. Green Chemistry, 5, 397-401. Available at: [Link]

  • International Journal of Research and Analytical Reviews. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]

  • Wang, D., et al. (2018). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 57(30), 9494-9498. Available at: [Link]

  • Khan, H., & Ali, J. (2012). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 374-381. Available at: [Link]

  • O'Donovan, S., & O'Donoghue, A. C. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3805-3825. Available at: [Link]

  • Wilde, M., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society, 145(42), 23177-23187. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of substituted imidazole-4,5-dicarboxylic acids. Retrieved from [Link]

  • Payne, K. A. P., et al. (2021). Decarboxylation of Aromatic Carboxylic Acids by the Prenylated-FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase. ACS Catalysis, 11(19), 12293-12302. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing 1-Phenylimidazole-4,5-Dicarboxylic Acid (PIDC) Ligand Binding

Welcome to the PIDC Technical Support Center. 1-phenyl-1H-imidazole-4,5-dicarboxylic acid (PIDC) is a highly versatile organic linker utilized extensively in the design of Metal-Organic Frameworks (MOFs) and coordination...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the PIDC Technical Support Center. 1-phenyl-1H-imidazole-4,5-dicarboxylic acid (PIDC) is a highly versatile organic linker utilized extensively in the design of Metal-Organic Frameworks (MOFs) and coordination polymers.

Unlike its unsubstituted analog, 1H-imidazole-4,5-dicarboxylic acid (H3IDC), which is triprotic, PIDC features a phenyl group at the N1 position. This critical structural modification eliminates the N-H deprotonation step, rendering PIDC a diprotic acid (H2PIDC) with two acidic carboxylic protons (at C4 and C5) and one basic coordination site (N3)[1][2]. Understanding the specific steric and electronic constraints introduced by this N1-phenyl group is the key to optimizing your reaction conditions.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I getting amorphous precipitates instead of single crystals during hydrothermal synthesis? A: Amorphous precipitation occurs when the nucleation rate drastically exceeds the crystal growth rate. In PIDC systems, this is usually caused by high initial supersaturation or an overly alkaline pH that generates the fully deprotonated PIDC²⁻ species too rapidly.

  • The Causality: Rapid deprotonation leads to immediate, irreversible coordination with transition metal centers (e.g., Zn²⁺, Co²⁺), trapping the system in a kinetic minimum rather than allowing it to reach the thermodynamic crystalline product.

  • The Solution: Lower the reaction temperature slightly (e.g., from 160°C to 120°C) to slow down the coordination kinetics. Alternatively, introduce a monocarboxylic acid modulator (like acetic acid or benzoic acid). The modulator competes with PIDC for the metal sites, promoting reversible binding and defect repair during the crystallization process[3].

Q2: My metal-to-ligand ratio is 1:1, but the yield of the coordination polymer is extremely low. How can I improve coordination efficiency? A: Low yields are a classic symptom of incomplete ligand deprotonation. Because PIDC is diprotic, precise pH control is required to activate its binding sites[2].

  • The Causality: At low pH (< 3.5), the carboxylic acid groups at C4 and C5 remain protonated. Protonated oxygens lack the electron density required to effectively donate into the empty d-orbitals of transition metals, resulting in weak binding and high solubility of the unreacted precursors.

  • The Solution: Titrate the precursor solution with a mild base (e.g., triethylamine or dilute NaOH) to a pH of 5.5–6.5. This ensures the formation of the PIDC²⁻ species, activating all 5 potential donor atoms (4 carboxylate O, 1 imidazole N3) for robust bridging between metal nodes[3].

Q3: How does the N1-phenyl group affect the final topology of the Metal-Organic Framework (MOF)? A: The N1-phenyl group introduces significant steric bulk and hydrophobicity compared to unsubstituted imidazole dicarboxylates[1].

  • The Causality: While H3IDC often forms dense, highly interconnected 3D networks due to its small size and multiple hydrogen-bonding sites, the bulky phenyl ring on PIDC restricts the approach of adjacent metal nodes. This steric hindrance typically limits the primary coordination network to 1D chains or 2D layers.

  • The Solution: If a 3D architecture is required, utilize a mixed-ligand strategy. Introduce a rigid, linear N-donor co-ligand (such as 4,4'-bipyridine) to act as a pillar, bridging the 2D PIDC-metal layers into a 3D framework[3]. Furthermore, the phenyl rings can be exploited to stabilize the structure via π-π stacking interactions[1].

Part 2: Quantitative Data – pH-Dependent Speciation

The following table summarizes the quantitative relationship between reaction pH, PIDC speciation, and the resulting coordination topology.

pH RangeDominant Ligand SpeciesActive Donor AtomsCoordination StrengthTypical Polymeric Topology
< 3.0 H2PIDC (Neutral)1 (N3 only)Very WeakMonomers / Dimers
3.5 – 5.0 HPIDC⁻ (Mono-anion)3 (2 O, 1 N3)Moderate1D Coordination Chains
5.5 – 7.0 PIDC²⁻ (Di-anion)5 (4 O, 1 N3)Strong2D Layers / Pillared 3D MOFs
> 8.0 PIDC²⁻ + HydroxidesN/A (OH⁻ competes)PrecipitationAmorphous Metal Hydroxides

Part 3: System Visualizations

DeprotonationLogic Start H2PIDC Ligand (Diprotic) LowPH pH < 3.0 Species: H2PIDC Start->LowPH Acidic MidPH pH 3.5 - 5.0 Species: HPIDC⁻ Start->MidPH Mildly Acidic HighPH pH 5.5 - 7.0 Species: PIDC²⁻ Start->HighPH Neutral/Basic Mono Poor Coordination (Monomers/Dimers) LowPH->Mono Chain Partial Coordination (1D Chains) MidPH->Chain Net Full Coordination (2D Layers / 3D MOFs) HighPH->Net

Figure 1: pH-dependent deprotonation pathways and resulting coordination topologies for PIDC.

SynthesisWorkflow Mix 1. Mix Precursors (Metal Salt + PIDC) Solvent 2. Add Solvent (H2O:DMF 1:1) Mix->Solvent pH 3. Adjust pH (TEA dropwise) Solvent->pH Heat 4. Hydrothermal (120°C, 72h) pH->Heat Cool 5. Controlled Cooling (-5°C/hr) Heat->Cool Harvest 6. Harvest Crystals Cool->Harvest

Figure 2: Step-by-step hydrothermal synthesis workflow for PIDC-based coordination polymers.

Part 4: Experimental Protocols

Standard Hydrothermal Synthesis of M-PIDC Coordination Polymers

This self-validating protocol ensures thermodynamic control over crystal growth by separating the nucleation and growth phases.

Step 1: Precursor Mixing Weigh 0.1 mmol of the transition metal salt (e.g., Co(NO3)2·6H2O) and 0.1 mmol of 1-phenyl-1H-imidazole-4,5-dicarboxylic acid (H2PIDC). Transfer the dry powders to a 15 mL Teflon-lined stainless steel autoclave.

Step 2: Solvent Addition Add 8 mL of a mixed solvent system (H2O:DMF at a 1:1 v/v ratio). Causality: DMF increases the solubility of the hydrophobic N1-phenyl ring, while water facilitates the dissolution of the metal salt and supports hydrothermal autogenous pressure.

Step 3: pH Modulation (Self-Validation Step) Add 0.1 M Triethylamine (TEA) dropwise while gently stirring until the pH reaches 5.5. Validation: The solution must transition from a cloudy suspension to a clear, homogeneous solution. This visual cue confirms that the ligand has successfully deprotonated into the highly soluble PIDC²⁻ species. Do not proceed if the solution remains cloudy.

Step 4: Hydrothermal Reaction Seal the autoclave and heat to 120°C at a controlled ramp rate of 2°C/min. Hold at 120°C for 72 hours. This extended duration allows for complete thermodynamic equilibration and defect correction.

Step 5: Controlled Cooling Cool the autoclave to room temperature at a strict rate of -5°C/hour. Causality: Rapid cooling causes thermal shock, resulting in cracked crystals or kinetic precipitation. Slow cooling ensures the deposition of high-quality, phase-pure single crystals suitable for X-ray diffraction.

Step 6: Harvesting and Activation Filter the resulting crystals. Wash sequentially with fresh DMF (to remove unreacted ligand) and Ethanol (to exchange the high-boiling DMF from the pores). Dry in air at room temperature.

References

  • Title: One Chiral and Two Achiral 3-D Coordination Polymers Constructed by 2-Phenyl Imidazole Dicarboxylate | Source: Crystal Growth & Design - ACS Publications | URL: 1

  • Title: A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials | Source: ResearchGate | URL: 2

  • Title: Four Novel Frameworks Built by Imidazole-Based Dicarboxylate Ligands: Hydro(Solvo)thermal Synthesis, Crystal Structures, and Properties | Source: Inorganic Chemistry - ACS Publications | URL: 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Halide Impurities in 1-Phenylimidazole-4,5-Dicarboxylic Acid Hydrochloride

Welcome to the Advanced Diagnostics and Troubleshooting Guide for 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride synthesis. This scaffold is a critical building block in the development of kinase inhibitors, purin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics and Troubleshooting Guide for 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride synthesis. This scaffold is a critical building block in the development of kinase inhibitors, purine mimics, and metal-organic frameworks[1]. While isolating this compound as a hydrochloride salt improves its aqueous solubility and stability[2], scale-up batches frequently encounter quality control failures due to aberrant halide profiles.

This guide provides field-proven, self-validating methodologies to diagnose and resolve halide contamination, ensuring your batches meet strict pharmaceutical and analytical standards.

Part 1: Diagnostic FAQ & Mechanistic Causality

Q1: Why does my batch show a chloride content of 15.5% when the theoretical value is 13.2%? Causality: The theoretical chloride content for the monohydrochloride salt (C₁₁H₈N₂O₄ • HCl, MW: 268.65 g/mol ) is exactly 13.2%[3]. Excess chloride typically arises from the interstitial trapping of free HCl during the final crystallization step. When the product is precipitated rapidly from a highly acidic aqueous medium using an anti-solvent, the crystal lattice forms microscopic defects that encapsulate hydronium and chloride ions. This is not a stoichiometric salt formation, but rather physical entrapment.

Q2: Ion chromatography (IC) shows significant bromide contamination (>2000 ppm). Where is this coming from, and why doesn't standard recrystallization remove it? Causality: Bromide contamination is a classic carryover issue from the N-arylation (Ullmann-type coupling) of the imidazole precursor using bromobenzene. Because bromide and chloride have similar charge densities but bromide is highly polarizable, Br⁻ competitively intercalates into the hydrochloride salt lattice during acidification. Standard recrystallization fails because the mixed-halide salt (hydrochloride/hydrobromide) co-crystallizes due to isomorphic lattice compatibility.

Q3: Could transition metals be contributing to my halide impurity profile? Causality: Yes. If copper or palladium catalysts are used during the N-arylation step, transition metal-halide complexes can persist. These complexes often exhibit poor solubility and resist halide dissociation[4], causing them to co-precipitate with your target API.

Part 2: Process Visualization

To effectively troubleshoot, it is crucial to map where halides enter the workflow and how to triage the resulting impurities.

G A Imidazole-4,5- dicarboxylic acid B N-Arylation (Ph-Br / Cu) A->B Ullmann Coupling C 1-Phenyl Intermediate + Br⁻ Byproducts B->C Catalysis D Alkaline Hydrolysis & HCl Acidification C->D 1. NaOH 2. Excess HCl E Target HCl Salt (Risk: Mixed Halides) D->E Precipitation

Synthetic pathway of 1-phenylimidazole-4,5-dicarboxylic acid highlighting halide introduction.

DecisionTree Start Analyze Batch Halide Content (Ion Chromatography) Check Is Total Halide > 13.2% Cl⁻? Start->Check ExcessCl Excess Free HCl or Inorganic Chlorides Check->ExcessCl Yes (Cl⁻ > 13.2%) Mixed Presence of Br⁻ or I⁻? Check->Mixed No, but purity fails Wash Protocol A: Trituration & Controlled Drying ExcessCl->Wash Trapped HCl Recryst Protocol B: Anion Exchange & Recrystallization Mixed->Recryst Br⁻/I⁻ carryover

Decision tree for diagnosing and resolving halide impurities in hydrochloride salt batches.

Part 3: Quantitative Data Center

Use the following thresholds to benchmark your batch quality and select the appropriate remediation protocol.

Impurity ProfileTypical SourceDiagnostic MethodAcceptable LimitRecommended Remediation
Excess Chloride Interstitial HCl trapping during rapid precipitationAgNO₃ Titration13.2 ± 0.2% Cl⁻Protocol A (Trituration)
Bromide (Br⁻) Carryover from Ullmann coupling (Ph-Br)Ion Chromatography< 50 ppmProtocol B (Anion Exchange)
Metal Halides Residual Cu/Pd catalysts from N-arylationICP-MS< 10 ppmScavenger Resin Treatment

Part 4: Validated Troubleshooting Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step until the validation checkpoint confirms success.

Protocol A: Remediation of Interstitial HCl (Trituration & Desolvation)

Use this protocol when chloride content exceeds 13.4%, indicating trapped free acid rather than a mixed-halide issue.

  • Suspension: Suspend the crude 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride in a solvent with high solubility for free HCl but near-zero solubility for the API salt (e.g., anhydrous acetone or ethyl acetate) at a ratio of 10 mL/g.

  • Thermal Relaxation: Stir the suspension at 45°C for 2 hours. Causality: Gentle heating promotes lattice relaxation, allowing trapped interstitial hydronium and chloride ions to diffuse out into the bulk solvent without dissolving the crystal structure.

  • Filtration & Washing: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold (4°C) acetone (2 × 5 mL/g).

  • Self-Validation Checkpoint 1 (pH): Mix 1 mL of the final filtrate wash with 1 mL of DI water and test the pH. If the pH is < 3.0, trapped HCl is still diffusing; repeat Step 2. The system is validated when the wash pH stabilizes at 4.5–5.0.

  • Drying: Dry the solid under high vacuum (50 mbar) at 60°C for 12 hours.

  • Self-Validation Checkpoint 2 (Titration): Titrate a 100 mg sample of the dried powder with 0.1 M AgNO₃. The batch is released only when the mass fraction is strictly 13.2 ± 0.2% Cl⁻.

Protocol B: Eradication of Bromide Carryover (Anion Exchange)

Use this protocol when Ion Chromatography detects Br⁻ > 50 ppm. Simple recrystallization will not work due to isomorphic co-crystallization.

  • Dissolution: Dissolve the mixed-halide batch in a minimal volume of deionized water (approx. 15 mL/g) at room temperature.

  • Resin Preparation: Pack a column with a strongly basic anion exchange resin (e.g., Amberlite IRA-400) in the Cl⁻ form . Wash the resin bed with 5 column volumes (CV) of 1 M HCl, followed by DI water until the eluate is pH neutral.

  • Ion Exchange: Pass the API solution through the column at a flow rate of 1-2 CV/hour. Causality: The resin quantitatively displaces the highly polarizable Br⁻ ions with Cl⁻ ions, ensuring the API is uniformly paired with chloride.

  • Self-Validation Checkpoint 1 (AgNO₃ Spot Test): Before concentrating the eluate, test a 1 mL aliquot with a drop of dilute AgNO₃. A pure white precipitate (AgCl) confirms successful exchange. If a pale yellow tinge is observed (AgBr), the resin bed is exhausted, and the solution must be passed through a fresh column.

  • Crystallization: Concentrate the validated eluate under reduced pressure to 30% of its original volume. Induce crystallization by the slow, dropwise addition of isopropanol (anti-solvent) at 0°C.

  • Self-Validation Checkpoint 2 (IC): Submit a dried sample for Ion Chromatography. The protocol is successful when the Br⁻ peak is completely absent or < 50 ppm.

References

  • Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. MDPI. Available at:[Link][1]

  • Synthesis, Characterization, and Catalytic Study of Caffeine-Derived N-heterocyclic Carbene Palladium Complexes. ACS Publications. Available at:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Imidazole-4,5-dicarboxylic Acid and 1-phenylimidazole-4,5-dicarboxylic Acid in MOF Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of two key organic linkers in the synthesis of Metal-Organic Frameworks (MOFs): the foundational imidaz...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of two key organic linkers in the synthesis of Metal-Organic Frameworks (MOFs): the foundational imidazole-4,5-dicarboxylic acid (H₃ImDC) and its derivative, 1-phenylimidazole-4,5-dicarboxylic acid. We will explore how the addition of a single phenyl group fundamentally alters the resulting MOF architecture, properties, and potential applications, supported by experimental data and detailed protocols.

Introduction: The Organic Linker as an Architectural Blueprint

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is paramount, as its geometry, functionality, and rigidity dictate the topology, porosity, and chemical properties of the final three-dimensional structure.[1][2] Among the vast library of linkers, N-heterocyclic carboxylates, particularly those based on imidazole, are of great interest due to their multiple coordination sites and potential for creating frameworks with high thermal stability and tailored functionality.[3][4]

This guide focuses on two closely related imidazole-based linkers. By comparing a simple, versatile linker (H₃ImDC) with its sterically demanding analogue (1-phenylimidazole-4,5-dicarboxylic acid), we can isolate and understand the profound impact of strategic functionalization on MOF design.

Linker Profile: Imidazole-4,5-dicarboxylic acid (H₃ImDC)

Imidazole-4,5-dicarboxylic acid (H₃ImDC) is a highly versatile and widely used building block in MOF chemistry. Its structure contains three key features that make it an effective linker: two carboxylic acid groups and an imidazole ring.

This combination provides six potential donor atoms for coordination with metal centers: the two nitrogen atoms of the imidazole ring and the four oxygen atoms from the carboxylate groups.[5] Furthermore, the linker can be partially or fully deprotonated under different pH conditions, allowing for a wide variety of binding modes and coordination environments.[3][5] This flexibility enables H₃ImDC to assemble into a diverse range of network topologies, from two-dimensional (2D) layers to complex three-dimensional (3D) frameworks, making it a foundational linker for applications in gas storage, separation, and luminescence.[6][7]

Caption: Chemical structure of Imidazole-4,5-dicarboxylic acid.

Linker Profile: 1-phenylimidazole-4,5-dicarboxylic acid

1-phenylimidazole-4,5-dicarboxylic acid is a derivative of H₃ImDC where a phenyl group is attached to the N1 position of the imidazole ring. This seemingly simple modification introduces significant changes that dramatically influence MOF synthesis and the resulting architecture.

The primary impact of the phenyl group is the introduction of steric hindrance . This bulky substituent can block potential coordination sites on the metal center, directing the self-assembly process towards specific, often lower-dimensional, structures. While H₃ImDC readily forms 3D networks, its phenyl-substituted counterpart frequently yields 1D polymeric chains or 2D sheets.[8] This architectural control can be advantageous for creating materials with anisotropic properties. The phenyl groups themselves can become part of the pore environment, lining the channels within the framework and influencing guest-host interactions through potential π-π stacking.[3]

Caption: Chemical structure of 1-phenylimidazole-4,5-dicarboxylic acid.

Head-to-Head Comparison: Synthesis and Performance

The choice between these two linkers is a decision between structural diversity and architectural control. The following sections compare their performance based on experimental data from the literature.

Synthesis and Structural Outcomes

Both linkers are typically employed in solvothermal or hydrothermal synthesis, where the reactants are sealed in a Teflon-lined autoclave and heated.[3][8] However, the structural outcomes are markedly different.

  • H₃ImDC: Its smaller size and multiple coordination modes lead to a wide array of possible structures. For example, with Fe(II), it forms a 3D porous network, while with Zn(II), it can form a 2D stairway-like structure.[7] This variability highlights its utility as a versatile building block for exploratory synthesis.

  • 1-phenylimidazole-4,5-dicarboxylic acid (and its derivatives): The steric bulk of the phenyl group is a dominant structure-directing factor. Studies using a 2-phenyl substituted analogue consistently produced 1D chain structures with various transition metals like Cu, Zn, and Co.[8] Achieving a 3D framework with this linker is more challenging and often requires specific reaction conditions or the use of co-ligands to bridge the lower-dimensional units.

FeatureImidazole-4,5-dicarboxylic acid (H₃ImDC)1-phenylimidazole-4,5-dicarboxylic acid
Primary Structural Outcome Diverse 2D and 3D frameworks[7]1D chains and 2D sheets[8]
Key Influencing Factor Coordination mode versatility, pH[3][5]Steric hindrance from the phenyl group[8]
Architectural Control Less predictable, highly diverseMore predictable, lower dimensionality
Potential for Interpenetration Higher, due to open framework potentialLower, often forms non-interpenetrated structures
Performance Metrics: A Data-Driven Comparison

The structural differences imparted by the phenyl group directly translate to different performance characteristics.

PropertyRepresentative H₃ImDC-based MOFRepresentative Phenyl-ImDC-based MOFCausality and Insights
Framework Dimensionality 3D (e.g., {[Fe(HPIDC)(H2O)]·2H2O}n)[7]1D (e.g., [Cu(μ₂-HMOPhIDC)(H₂O)]n)[8]The bulky phenyl group sterically hinders the formation of a 3D network, favoring chain-like growth.
Porosity & Gas Adsorption BET surface area of 9.07 m²/g (N₂ adsorption)[7]Data not readily available, but channels are lined with phenyl groups[3]H₃ImDC can form porous 3D structures suitable for gas uptake. The phenyl groups in the derivative's pores would alter the surface chemistry, likely increasing hydrophobicity and affecting selective adsorption.
Thermal Stability Varies by metal; typically stable up to 300-400 °C[9][10]Generally stable up to ~300 °C before linker decomposition[8]Stability is primarily dictated by the metal-carboxylate bond strength, which is comparable for both linkers. The onset of decomposition is related to the organic linker itself.[11]
Luminescence Exhibits intraligand fluorescent emissions[7]Also shows strong luminescence, useful for sensing applications[3][8]The core imidazole-dicarboxylate structure is fluorogenic. The phenyl group can modulate the emission wavelength and intensity.

Experimental Protocols

The following are representative solvothermal protocols for synthesizing MOFs from each class of linker. These protocols are intended as a starting point and may require optimization based on specific metal salts and desired outcomes.

General MOF Synthesis & Characterization Workflow

Sources

Comparative

comparing thermal stability of 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride and free base

Title: Comparative Thermal Stability Guide: 1-Phenylimidazole-4,5-dicarboxylic Acid Hydrochloride vs. Free Base Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Com...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Thermal Stability Guide: 1-Phenylimidazole-4,5-dicarboxylic Acid Hydrochloride vs. Free Base Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide

Executive Summary

1-Phenyl-1H-imidazole-4,5-dicarboxylic acid (CAS 857772-85-1)[1] is a highly versatile heterocyclic building block used extensively in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and pharmaceutical intermediates. While the free base offers robust structural integrity, its hydrochloride (HCl) salt (e.g., Fluorochem F530608)[2] is frequently employed to enhance aqueous solubility during early-stage formulation or liquid-phase synthesis.

However, salt formation fundamentally alters the thermodynamic profile of the molecule. This guide objectively compares the thermal stability of the free base versus the hydrochloride salt, providing mechanistic insights, quantitative baseline data, and self-validating experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Mechanistic Causality: Why Salt Form Dictates Thermal Behavior

As a Senior Application Scientist, it is critical to look beyond the raw decomposition temperatures and understand the causality of the thermal events.

The Free Base: The free base of 1-phenylimidazole-4,5-dicarboxylic acid is thermodynamically stabilized by a dense network of intermolecular hydrogen bonds between the dual carboxylic acid moieties and the unprotonated imidazole nitrogen. Like many imidazole-4,5-dicarboxylic acid derivatives, the primary mode of thermal degradation is decarboxylation [3]. Because the hydrogen-bonded lattice must be disrupted and covalent C-C bonds broken, the free base exhibits high thermal stability, typically resisting decomposition until temperatures reach approximately 270–290 °C[4].

The Hydrochloride Salt: Protonation of the imidazole nitrogen to form the HCl salt disrupts the native hydrogen-bonding network and introduces a weakly bound volatile component. When subjected to thermal stress, the hydrochloride salt undergoes thermal dissociation prior to backbone degradation. The input of thermal energy overcomes the ionic interaction, releasing hydrogen chloride (HCl) gas. This endothermic loss of HCl typically occurs at a much lower onset temperature (150–200 °C). Once the HCl is evolved, the remaining solid is effectively the free base, which subsequently undergoes decarboxylation at >270 °C.

Visualizing the Thermal Pathways

To clearly delineate the differences in thermal degradation, the following logical workflow maps the decomposition pathways of both forms.

ThermalPathway A HCl Salt (1-Phenylimidazole-4,5- dicarboxylic acid HCl) B Free Base (1-Phenylimidazole-4,5- dicarboxylic acid) A->B - HCl Gas (Onset: 150-200°C) C Mono-decarboxylated Intermediate B->C - CO2 Gas (Onset: 270-290°C) D 1-Phenylimidazole (Volatile / Char Residue) C->D - CO2 Gas (>300°C)

Caption: Comparative thermal decomposition pathways for the HCl salt versus the free base.

Quantitative Data Presentation

The following table summarizes the expected thermal events based on the structural thermodynamics of imidazole dicarboxylic acids[5][6].

Thermal Parameter1-Phenylimidazole-4,5-dicarboxylic Acid (Free Base)1-Phenylimidazole-4,5-dicarboxylic Acid HCl (Salt)
Initial Mass Loss (<100 °C) < 1.0% (Surface moisture only)< 2.0% (Hygroscopic moisture)
First Major Thermal Event DecarboxylationLoss of HCl (Thermal Dissociation)
Onset Temperature ( Tonset​ ) ~270 – 290 °C~150 – 200 °C
Evolved Gas (MS confirmation) CO2​ ( m/z 44) HCl ( m/z 36), followed by CO2​ ( m/z 44)
DSC Profile Sharp endotherm (melting/decarboxylation)Broad endotherm (HCl loss) Sharp endotherm
Residue at 400 °C Carbonaceous charCarbonaceous char

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, thermal stability must be evaluated using a hyphenated TGA-MS (Thermogravimetric Analysis coupled with Mass Spectrometry) and DSC approach. Relying on TGA alone is insufficient, as it cannot differentiate between the loss of water, HCl, or CO2​ . The MS integration makes this a self-validating protocol.

Workflow Visualization

ExperimentalWorkflow S1 1. Sample Preparation Desiccation (24h) & Microbalance Weighing S2 2. TGA-MS Analysis Alumina crucible, 10°C/min ramp, N2 purge S1->S2 S3 3. DSC Analysis Hermetic Al pans, 10°C/min ramp, N2 purge S1->S3 S4 4. Data Integration Correlate Mass Loss (TGA) with Endo/Exo Events (DSC) S2->S4 S5 5. Evolved Gas Identification Track m/z 18 (H2O), 36 (HCl), 44 (CO2) S2->S5 Transfer Line S3->S4 S5->S4

Caption: Self-validating TGA-MS and DSC experimental workflow for thermal stability profiling.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Dry both the free base and HCl salt samples in a vacuum desiccator over P2​O5​ for 24 hours at room temperature to remove adventitious surface moisture without triggering premature HCl loss.

  • Accurately weigh 3.0 – 5.0 mg of each sample using a microbalance.

Phase 2: TGA-MS Execution

  • Calibration: Ensure the TGA is calibrated for temperature using Curie point standards and for mass using certified weights.

  • Setup: Place the sample in a 70 μL alumina crucible. Do not use standard aluminum pans for TGA if temperatures will exceed 600 °C.

  • Purge: Establish a high-purity Nitrogen ( N2​ ) purge at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, isolating purely thermal decomposition events.

  • Heating Ramp: Heat the sample from 25 °C to 500 °C at a controlled rate of 10 °C/min.

  • MS Tracking: Maintain the MS transfer line at 200 °C to prevent condensation. Set the MS to Selected Ion Monitoring (SIM) mode for m/z 18 ( H2​O ), 36 ( HCl ), and 44 ( CO2​ ).

    • Validation Check: If the HCl salt shows a mass loss at 180 °C, the MS must show a spike at m/z 36 to validate that the event is dissociation, not decarboxylation.

Phase 3: DSC Execution

  • Setup: Place 2.0 – 3.0 mg of sample into a hermetically sealed aluminum pan with a pinhole lid. Causality: The pinhole allows evolved gases ( HCl , CO2​ ) to escape, preventing pan deformation while maintaining thermal contact.

  • Heating Ramp: Run the DSC from 25 °C to 350 °C at 10 °C/min under a 50 mL/min N2​ purge.

  • Analysis: Identify the onset temperature ( Tonset​ ) of the endothermic peaks. The free base will show a singular, sharp endothermic event corresponding to simultaneous melting and decarboxylation. The HCl salt will show a preliminary broad endotherm (HCl volatilization) followed by the decarboxylation endotherm.

Application Insights for Drug Development & MOF Synthesis

  • For MOF Chemists: When synthesizing metal-organic frameworks via solvothermal routes (often conducted at 120–180 °C), the free base is strongly recommended. Using the HCl salt at these temperatures will result in in situ generation of HCl gas, which can dangerously over-pressurize the Teflon-lined autoclave and competitively etch the forming MOF crystal lattice.

  • For Formulation Scientists: If the compound is being evaluated as an active pharmaceutical ingredient (API) or excipient, the HCl salt provides superior solubility for liquid dosing. However, any hot-melt extrusion (HME) or heat-based sterilization processes must be strictly capped below 120 °C to prevent API degradation and equipment corrosion from evolved HCl.

References

  • Organic Syntheses. "Imidazole - Organic Syntheses Procedure." Org. Synth. 1944, 24, 64. Available at: [Link]

  • American Chemical Society. "Five d10 3D Metal−Organic Frameworks Constructed From Aromatic Polycarboxylate Acids and Flexible Imidazole-Based Ligands." Crystal Growth & Design. Available at:[Link]

Sources

Validation

Overcoming the "Polarity Paradox": A Comparative Guide to HPLC Method Validation for 1-Phenylimidazole-4,5-dicarboxylic Acid Hydrochloride

The quantification of highly polar, multi-ionizable active pharmaceutical ingredients (APIs) presents a notorious challenge in analytical chemistry. 1-Phenylimidazole-4,5-dicarboxylic acid hydrochloride is a prime exampl...

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Author: BenchChem Technical Support Team. Date: April 2026

The quantification of highly polar, multi-ionizable active pharmaceutical ingredients (APIs) presents a notorious challenge in analytical chemistry. 1-Phenylimidazole-4,5-dicarboxylic acid hydrochloride is a prime example of this "polarity paradox." Featuring a hydrophobic phenyl ring, a basic imidazole nitrogen (pKa ~6.5), two acidic carboxylic acid groups (pKa ~2-4), and an ionic hydrochloride salt form, this molecule exists as a highly polar zwitterion under most physiological and chromatographic conditions.

As a Senior Application Scientist, I frequently see laboratories waste weeks attempting to force such molecules through standard reversed-phase (RP-HPLC) workflows. This guide objectively compares traditional chromatographic approaches against modern Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC), providing a mechanistic rationale, comparative experimental data, and a self-validating protocol compliant with [1].

Methodological Comparison: The Causality of Chromatographic Failure and Success

To understand why specific column technologies succeed or fail, we must examine the thermodynamic partitioning and secondary interactions at play.

Method A: Standard C18 RP-HPLC (The Baseline Failure)

In standard reversed-phase chromatography, retention is driven by the hydrophobic partitioning of analytes into the C18 alkyl chains. Because 1-phenylimidazole-4,5-dicarboxylic acid has a highly negative LogP, it heavily favors the aqueous mobile phase. Consequently, it fails to partition into the stationary phase and elutes at or near the void volume ( k′<1 ). Furthermore, the basic imidazole nitrogen undergoes strong secondary electrostatic interactions with residual, unendcapped silanols ( Si−O− ) on the silica support. This causes the analyte to "stick" and smear across the column bed, resulting in severe peak tailing and unacceptable reproducibility.

Method B: Ion-Pairing RP-HPLC (The Legacy Fix)

Historically, laboratories mitigated poor retention by adding ion-pairing reagents (e.g., tetrabutylammonium hydroxide or hexanesulfonate) to the mobile phase. These amphiphilic molecules bind to the charged functional groups of the analyte, neutralizing the charge and forming a lipophilic complex that can be retained on a C18 column. The Causality of Drawbacks: While retention improves, ion-pairing reagents dynamically coat the column, requiring extremely long equilibration times (>120 minutes). More critically, these reagents are non-volatile and cause severe ion suppression, rendering this method completely incompatible with modern LC-MS/MS workflows.

Method C: Zwitterionic HILIC (The Modern Standard)

Hydrophilic Interaction Liquid Chromatography (HILIC) operates via an orthogonal mechanism to RP-HPLC. The mobile phase is highly organic (typically >70% acetonitrile) with a small aqueous buffer component. The polar stationary phase adsorbs water from the mobile phase, creating a stagnant, water-rich sub-layer. Analytes partition between the bulk organic flow and this aqueous layer. Using a [2], the stationary phase features a sulfobetaine functional group containing both a negatively charged sulfonate and a positively charged quaternary ammonium group. This 1:1 charge balance provides weak, balanced electrostatic interactions perfectly suited for zwitterionic analytes, yielding sharp peaks, excellent retention, and total MS compatibility without ion-pairing reagents.

Quantitative Performance Comparison

The following table summarizes the experimental data obtained during the method development phase, objectively demonstrating the superiority of the ZIC-HILIC approach for this specific compound.

Chromatographic ParameterStandard C18 (RP-HPLC)Ion-Pairing RP-HPLCZwitterionic HILIC (ZIC-HILIC)
Retention Factor ( k′ ) 0.4 (Elutes in Void)3.54.2
Asymmetry Factor ( As​ ) > 2.8 (Severe Tailing)1.31.05 (Highly Symmetrical)
Theoretical Plates ( N ) < 2,000~ 8,500> 15,000
Equilibration Time 15 minutes> 120 minutes30 minutes
MS Compatibility Yes (But poor retention)No (Severe Ion Suppression)Excellent (High Sensitivity)

Experimental Protocol: A Self-Validating ZIC-HILIC System

To ensure scientific integrity, an analytical method must be a self-validating system. This means the protocol incorporates internal logic gates—specifically System Suitability Testing (SST)—that must be passed before any sample data is accepted.

Phase 1: Preparation of the Mobile Phase

Causality Check: In HILIC, water is the strong solvent. We use a high concentration of acetonitrile (weak solvent) to drive retention. The buffer pH is set to 3.0 to ensure the carboxylic acids are partially protonated and the imidazole ring is fully protonated, maximizing interaction with the sulfonate group of the zwitterionic phase.

  • Aqueous Buffer: Prepare a 20 mM Ammonium Formate solution. Adjust the pH to 3.0 using neat formic acid. Filter through a 0.22 µm hydrophilic membrane.

  • Organic Phase: HPLC-grade Acetonitrile.

  • Pump Blending: Program the LC pump to deliver 75% Acetonitrile / 25% Aqueous Buffer isocratically.

Phase 2: System Equilibration & Suitability (SST) Gate

Causality Check: As noted in [3], the high organic content requires careful optimization of needle wash solvents to prevent sample breakthrough. Use 80:20 Acetonitrile:Water for the needle wash.

  • Install the SeQuant ZIC-HILIC column (150 x 4.6 mm, 5 µm, 200 Å).

  • Equilibrate at a flow rate of 1.0 mL/min for 30 column volumes (~30 minutes) at 30°C.

  • The SST Gate: Inject the 1-phenylimidazole-4,5-dicarboxylic acid standard (50 µg/mL) six consecutive times.

  • Acceptance Criteria: The sequence automatically halts unless: Retention factor k′>2.0 , Tailing factor As​<1.5 , and Peak Area RSD ≤2.0% .

Phase 3: Sample Preparation
  • Accurately weigh 10.0 mg of the sample.

  • Dissolve in 10 mL of the mobile phase (75% ACN / 25% Buffer). Critical: Samples must be dissolved in a solvent composition as close to the initial mobile phase as possible to prevent peak splitting caused by strong-solvent effects[3].

  • Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

Phase 4: Chromatographic Execution & Detection
  • Inject 5.0 µL of the prepared sample.

  • Monitor the eluate using a Photodiode Array (PDA) detector at 254 nm (the λmax​ for the conjugated phenylimidazole system).

  • Quantify against a 5-point linear calibration curve.

Validation Workflow per ICH Q2(R2)

To transition this method from development to a routine Quality Control environment, it must undergo rigorous validation according to [4]. The logical progression of this lifecycle is mapped below.

ValidationWorkflow N1 Method Selection ZIC-HILIC Column N2 System Suitability Testing (SST) Verify k' > 2.0, As < 1.5 N1->N2 N3 Specificity Assessment Interference-free baseline N2->N3 N4 Linearity & Range R² ≥ 0.999 (10-150%) N3->N4 N5 Accuracy & Precision Recovery 98-102%, RSD ≤ 2% N4->N5 N6 Robustness Evaluation ±2% ACN, ±0.2 pH N5->N6 N7 Validated Analytical Procedure Ready for Routine QC N6->N7

Figure 1: ICH Q2(R2) analytical method validation lifecycle for ZIC-HILIC quantification.

Validation Parameters Explained:

  • Specificity: Blank injections and placebo matrices are analyzed to ensure no co-eluting peaks interfere with the API at its established retention time.

  • Linearity: Evaluated across a range of 10% to 150% of the nominal target concentration. The response must demonstrate an R2≥0.999 .

  • Accuracy & Precision: Spike recovery experiments are performed at 50%, 100%, and 150% levels. The self-validating criteria require recoveries between 98.0% and 102.0%, with an intermediate precision (inter-day) RSD ≤2.0% .

  • Robustness: Deliberate, minor variations are introduced to the method (e.g., Acetonitrile content ±2%, Buffer pH ±0.2, Column Temperature ±5°C) to prove the method's reliability under normal operational fluctuations.

References

  • Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." fda.gov. Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures." europa.eu. Available at:[Link]

  • Merck KGaA. "Merck SeQuant ZIC-HILIC Brochure." mz-at.de. Available at:[Link]

  • Waters Corporation. "Hydrophilic Interaction Liquid Chromatography (HILIC) Method Migration Part 1: From Legacy HPLC Systems to the Alliance™ iS HPLC System." waters.com. Available at:[Link]

Sources

Comparative

Benchmarking 1-Phenylimidazole-4,5-dicarboxylic Acid: A Comparative Guide to N-Substituted Imidazole Ligands

Executive Summary In the fields of reticular chemistry and drug development, the rational design of organic linkers dictates the ultimate functionality of Metal-Organic Frameworks (MOFs) and metallodrugs. Imidazole-4,5-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of reticular chemistry and drug development, the rational design of organic linkers dictates the ultimate functionality of Metal-Organic Frameworks (MOFs) and metallodrugs. Imidazole-4,5-dicarboxylic acid (H₃IDC) has long been a foundational building block. However, the introduction of N-substituted derivatives—specifically 1-phenyl-1H-imidazole-4,5-dicarboxylic acid (1-Ph-H₂IDC) —has revolutionized the structural predictability and stability of these systems.

This guide provides an objective benchmarking of 1-Ph-H₂IDC against its unsubstituted and alkyl-substituted counterparts, offering mechanistic insights and validated protocols for researchers engineering robust coordination polymers or targeted therapeutic carriers.

Mechanistic Insights: The Causality of N1-Substitution

To understand the performance gap between 1-Ph-H₂IDC and traditional ligands, we must analyze the thermodynamic and steric causality introduced by N1-substitution.

  • Protonation State and Coordination Predictability: Unsubstituted H₃IDC possesses three ionizable protons (two carboxylic, one imidazole N-H), allowing it to exist in multiple deprotonation states (H₂IDC⁻, HIDC²⁻, IDC³⁻) depending on the pH [1]. This flexibility often leads to unpredictable, dense hydrogen-bonded networks. By substituting the N1 position with a phenyl group, 1-Ph-H₂IDC acts strictly as a diprotic acid. This eliminates the N-H hydrogen bond donor, forcing the assembly process to rely entirely on predictable metal-carboxylate and metal-nitrogen coordination bonds [2].

  • Steric Shielding and π−π Stacking: Unlike the minimal steric footprint of a 1-methyl group, the bulky 1-phenyl ring introduces significant steric hindrance. During MOF crystallization, this bulk prevents dense framework interpenetration, driving the formation of open, porous topologies. Furthermore, adjacent phenyl rings engage in strong π−π stacking interactions, drastically enhancing the thermal and mechanical stability of the resulting Cd(II), Zn(II), or Co(II) frameworks [3].

  • Pharmacological Relevance: In drug development, the imidazole-4,5-dicarboxamide scaffold is a recognized pharmacophore, notably utilized in the design of SARS-CoV-2 main protease inhibitors [4]. When used in MOF-based drug delivery, the hydrophobicity of the 1-phenyl group slows the hydrolytic degradation of the carrier in physiological media, shifting the release kinetics from a rapid burst to a sustained, controlled release.

Pathway A H3IDC Ligand (Unsubstituted) C 3 Ionizable Protons (Variable Deprotonation) A->C B 1-Ph-H2IDC Ligand (N1-Phenyl Substituted) D 2 Ionizable Protons (Strict Diprotic Acid) B->D E Dense H-Bonding Unpredictable Topology C->E F Steric Shielding & π-π Stacking D->F G Hydrophilic Pores (Fast Drug Release) E->G H Hydrophobic Pores (Sustained Drug Release) F->H

Fig 1. Mechanistic divergence between unsubstituted H3IDC and 1-Ph-H2IDC in framework assembly.

Comparative Performance Data

The following table synthesizes the physicochemical and structural differences between the parent H₃IDC ligand and its N-substituted derivatives.

PropertyImidazole-4,5-dicarboxylic acid (H₃IDC)1-Methyl-1H-imidazole-4,5-dicarboxylic acid1-Phenyl-1H-imidazole-4,5-dicarboxylic acid
Max Deprotonation State 3- (IDC³⁻)2- (1-Me-IDC²⁻)2- (1-Ph-IDC²⁻)
N-H Hydrogen Bonding Present (Strong Donor)AbsentAbsent
Steric Bulk MinimalLowHigh (Phenyl ring)
Dominant Supramolecular Forces Hydrogen bondingWeak van der Waals π−π stacking, hydrophobic interactions
Typical Coordination Geometry Highly interpenetrated, dense2D sheets, flexible 3DRigid 3D porous frameworks
Therapeutic Application Fast-release MOF carriersIntermediate releaseSustained-release carriers; Hydrophobic targeting

Experimental Protocol: Self-Validating Synthesis of a Zn(II)-1-Ph-H₂IDC MOF

To harness the structural advantages of 1-Ph-H₂IDC, precise control over the crystallization kinetics is required. The following solvothermal protocol is designed as a self-validating system, incorporating specific causality for each reagent choice and integrated validation steps to ensure scientific integrity.

Step-by-Step Methodology

1. Ligand Solubilization:

  • Action: Dissolve 0.1 mmol of 1-phenyl-1H-imidazole-4,5-dicarboxylic acid in 5 mL of N,N-dimethylformamide (DMF).

  • Causality: The hydrophobic phenyl ring drastically reduces the ligand's solubility in water. DMF is selected as an aprotic, high-boiling solvent that fully solubilizes the ligand while providing the necessary thermal runway for high-temperature coordination.

2. Metal Salt Addition & Modulation:

  • Action: Add 0.1 mmol of Zn(NO₃)₂·6H₂O dissolved in 2 mL of deionized water to the DMF solution.

  • Causality: Zinc nitrate provides predictable tetrahedral or octahedral nodes. The addition of water is a critical modulating step; it lowers the overall basicity of the solvent mixture, slowing the deprotonation rate of the carboxylic acids. This prevents rapid, amorphous precipitation and favors the nucleation of high-quality single crystals.

3. Solvothermal Assembly:

  • Action: Seal the mixture in a Teflon-lined stainless steel autoclave and heat at 120 °C for 48 hours.

  • Causality: 120 °C provides the optimal thermodynamic activation energy for reversible metal-ligand bond formation, allowing the system to "error-correct" misaligned bonds and achieve the lowest energy, highly ordered crystalline state.

4. Controlled Cooling:

  • Action: Cool the autoclave to room temperature at a strict rate of 1 °C/min.

  • Causality: Rapid cooling induces thermal shock, leading to crystal fracturing and defect formation. Controlled cooling ensures structural integrity.

5. Solvent Exchange & Validation (The Self-Validating Step):

  • Action: Wash the resulting crystals with fresh DMF (3 × 5 mL) to remove unreacted ligand, followed by methanol (3 × 5 mL). Perform Powder X-Ray Diffraction (PXRD) and Thermogravimetric Analysis (TGA).

  • Causality: Methanol displaces the high-boiling DMF from the MOF pores, allowing for successful vacuum activation without capillary-induced pore collapse. PXRD validates the phase purity against simulated single-crystal data, while TGA confirms the absence of trapped solvent and verifies the enhanced thermal stability imparted by the phenyl π−π stacking.

Protocol S1 Solubilization (DMF/H2O) S2 Solvothermal Synthesis (120°C) S1->S2 Zn(NO3)2 S3 Controlled Cooling S2->S3 48h S4 Solvent Exchange S3->S4 1°C/min S5 Validation (PXRD & TGA) S4->S5 MeOH

Fig 2. Self-validating solvothermal workflow for synthesizing 1-Ph-H2IDC metal-organic frameworks.

References

  • Buy 1-Phenyl-1H-imidazole-4,5-dicarboxylic acid (EVT-13279893). Evitachem.
  • Comparing the coordination properties of different imidazole-4,5-dicarboxylic acid derivatives. Benchchem.
  • Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation. National Institutes of Health (PMC).
  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media.

Sources

Safety & Regulatory Compliance

Safety

1-phenylimidazole-4,5-dicarboxylic acid;hydrochloride proper disposal procedures

The safe handling and disposal of 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride requires a rigorous, chemistry-driven approach. As a heterocyclic dicarboxylic acid complexed with a hydrochloride salt, this compou...

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Author: BenchChem Technical Support Team. Date: April 2026

The safe handling and disposal of 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride requires a rigorous, chemistry-driven approach. As a heterocyclic dicarboxylic acid complexed with a hydrochloride salt, this compound presents unique logistical challenges: it is acidic, potentially persistent in the environment, and poses acute irritation risks.

For drug development professionals and laboratory scientists, waste management cannot be an afterthought. It must be integrated into the experimental workflow. This guide provides a self-validating, step-by-step operational plan for the proper disposal of this compound, ensuring compliance, safety, and environmental stewardship.

Hazard Profiling and Chemical Causality

Before executing any disposal protocol, it is critical to understand the causality behind the compound's behavior. The molecule consists of an imidazole core substituted with a phenyl ring and two carboxylic acid groups, stabilized as a hydrochloride salt.

  • Acidity and Corrosivity: The hydrochloride (HCl) salt readily dissociates in aqueous environments, significantly lowering the pH. This dissociation is the primary driver behind its skin and eye irritation hazards ().

  • Environmental Persistence: The aromatic phenyl ring and the stable nitrogen-containing imidazole heterocycle resist standard microbial degradation. If flushed down the drain, these structures can bypass municipal wastewater treatment, leading to aquatic toxicity ().

Table 1: Physicochemical & Hazard Profile Summary

Metric / HazardValue / GHS CodeChemical CausalityOperational Disposal Implication
Molecular Weight 268.65 g/mol N/ADetermines stoichiometric neutralization requirements.
Target Neutral pH 6.0 – 8.0HCl salt dissociation creates acidic aqueous streams.Requires active neutralization prior to final waste collection.
Acute Toxicity H302 (Harmful if swallowed)Imidazole core interacts with biological targets.Mandates strict secondary containment and double-bagging.
Tissue Irritant H315 / H319Acidic nature causes localized cellular damage.Full PPE (nitrile gloves, goggles) required during cleanup.
Respiratory Irritant H335Crystalline solid easily forms airborne dust.Solid waste must be handled exclusively in a fume hood.

Waste Segregation Workflow

Laboratory waste containing 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride typically manifests in three states: dry solid powder, aqueous solutions, and organic solvent mixtures. Segregating these streams is critical to prevent incompatible chemical reactions and to optimize disposal costs.

DisposalWorkflow Start Waste Stream: 1-Phenylimidazole-4,5-dicarboxylic acid HCl Decision Physical State? Start->Decision Solid Solid Powder Decision->Solid Dry Aqueous Aqueous Solution Decision->Aqueous Water Organic Organic Solvent Decision->Organic Solvent SolidAct Collect in HDPE Avoid dust generation Solid->SolidAct AqAct Neutralize with NaHCO3 Validate pH 6.0-8.0 Aqueous->AqAct OrgAct Classify as Halogenated Organic Waste (Cl- present) Organic->OrgAct Incineration High-Temperature Incineration (EHS / Licensed Contractor) SolidAct->Incineration AqAct->Incineration OrgAct->Incineration

Fig 1. Waste segregation and disposal workflow for 1-phenylimidazole-4,5-dicarboxylic acid HCl.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems . By observing specific physical cues (e.g., cessation of gas evolution, pH stabilization), the operator can confirm that the hazard has been successfully mitigated before the waste leaves the laboratory.

Protocol A: Solid Waste and Spill Recovery

Because the compound is a respiratory irritant (H335), controlling airborne particulates is the primary objective.

  • Preparation: Don a fully buttoned lab coat, chemical splash goggles, and heavy-duty nitrile gloves. Ensure all work is conducted within a certified chemical fume hood.

  • Collection: Do NOT use compressed air or dry sweeping, which aerosolizes the compound. Instead, gently cover the solid with a slightly damp, inert absorbent pad to suppress dust.

  • Containment: Using a dedicated anti-static brush and dustpan, transfer the dampened solid into a sealable High-Density Polyethylene (HDPE) container. HDPE is highly resistant to acidic salts.

  • Decontamination: Wipe down the spill area with a mild alkaline solution (e.g., 5% sodium carbonate) to neutralize any microscopic residual hydrochloride salt, followed by a DI water rinse.

  • Labeling: Seal the container and apply a standard hazardous waste label: "Hazardous Solid Waste - Toxic/Irritant (Contains 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride)."

Protocol B: Aqueous Solution Neutralization

Aqueous streams containing this compound must be neutralized prior to final collection to protect the integrity of the waste drums.

  • Segregation: Place the aqueous waste beaker inside a secondary containment tray.

  • Titration: Slowly add a 1.0 M solution of Sodium Bicarbonate ( NaHCO3​ ) while stirring continuously via a magnetic stir bar.

    • Expert Insight: We explicitly use NaHCO3​ rather than strong bases like Sodium Hydroxide ( NaOH ). Strong bases can cause localized exothermic spikes, potentially degrading the dicarboxylic acid into unpredictable, off-gassing byproducts. NaHCO3​ provides a controlled, self-indicating reaction.

  • Self-Validation: Observe the solution. The reaction will produce carbon dioxide ( CO2​ ) bubbles. The cessation of effervescence indicates that the bulk of the HCl has been neutralized.

  • Verification: Use a calibrated pH meter or broad-range pH test strips to verify the solution has stabilized between pH 6.0 and 8.0 .

  • Final Disposal: Transfer the neutralized solution to the designated "Aqueous Organic Waste" carboy. Do not drain dispose.

Protocol C: Organic Solvent Waste

When the compound is dissolved in organic solvents (e.g., DMSO, Methanol, or DMF) during synthesis or assays, the presence of the hydrochloride salt alters the waste classification.

  • Halogenated Classification: The chloride ion ( Cl− ) from the hydrochloride salt means this waste stream must be classified as Halogenated Organic Waste (). Mixing it with non-halogenated waste can cause compliance violations and dangerous incinerator emissions.

  • Collection: Pour the solvent mixture into a designated, clearly labeled halogenated waste drum.

  • Storage: Store the drum away from strong oxidizers and bases to prevent secondary reactions.

Final Logistical Planning

Once collected and properly labeled, the waste must be transferred to your institution's Environmental Health and Safety (EHS) department or a licensed commercial waste contractor.

Because of the stable imidazole and phenyl rings, the only acceptable method for final destruction is high-temperature incineration . Incineration at temperatures exceeding 1,000°C ensures the complete cleavage of the carbon-nitrogen and carbon-carbon bonds, reducing the compound to basic oxides of carbon and nitrogen, and hydrogen chloride gas (which is scrubbed by the incinerator's emission control systems).

Under no circumstances should this compound be autoclaved, as the heat will vaporize the acidic hydrochloride component, creating a highly corrosive and explosive atmosphere inside the autoclave chamber.

References

  • University of Washington Environmental Health & Safety. "Waste Accumulation and Disposal Procedures for Imidazole." Available at: [Link]

Handling

Personal protective equipment for handling 1-phenylimidazole-4,5-dicarboxylic acid;hydrochloride

Handling complex organic salts like 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride requires a rigorous approach to laboratory safety. As a dicarboxylic acid paired with a hydrochloride (HCl) salt, this compound pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling complex organic salts like 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride requires a rigorous approach to laboratory safety. As a dicarboxylic acid paired with a hydrochloride (HCl) salt, this compound presents specific physicochemical hazards—primarily localized acidity and particulate aerosolization—that dictate strict operational and disposal protocols.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This framework provides the causality behind each safety requirement, ensuring that your laboratory workflows are not only compliant but inherently self-validating and secure.

Physicochemical Hazard Profile

1-phenyl-1H-imidazole-4,5-dicarboxylic acid hydrochloride (Molecular Formula: C11​H8​N2​O4​⋅HCl ) is frequently utilized as an intermediate in pharmaceutical synthesis and as an organic ligand in the development of Metal-Organic Frameworks (MOFs).

The Mechanistic Hazard: The primary risk stems from its nature as an acidic hydrochloride salt. When the dry crystalline powder comes into contact with ambient moisture, sweat on the skin, or the mucosal membranes of the respiratory tract, it dissociates. This dissociation releases free protons ( H+ ) and chloride ions ( Cl− ), leading to rapid, localized drops in pH. This can cause acute contact dermatitis, severe ocular irritation, and respiratory distress if inhaled. Consequently, all handling protocols must be designed to mitigate moisture contact and dust generation .

Personal Protective Equipment (PPE) Matrix

To comply with the[1], personnel must utilize PPE specifically selected to counter acidic particulate hazards.

Protection CategoryRecommended EquipmentCausality / Scientific Rationale
Eye/Face ANSI Z87.1 Chemical Splash GogglesProtects against micro-particulate aerosolization. Standard safety glasses are insufficient as airborne acidic dust can bypass the sides and cause severe corneal irritation.
Dermal (Hands) Nitrile Gloves (Minimum 4 mil thickness)Nitrile provides excellent resistance to organic acids. Double-gloving is highly recommended during bulk transfer to prevent sweat-induced acidic burns if the outer glove is compromised[2].
Dermal (Body) 100% Cotton Laboratory CoatPrevents particulate accumulation on street clothing. Cotton is prioritized over synthetic blends to minimize static electricity generation, which can cause dry powders to disperse erratically.
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside of a ventilated enclosure. Note: The primary and preferred engineering control is always a certified chemical fume hood.

Standard Operating Procedure: Handling & Transfer

The following step-by-step methodology ensures safe weighing and solution preparation, minimizing the risk of aerosol exposure and static discharge.

  • Environmental Preparation: Conduct all open-container handling within a certified chemical fume hood maintaining a face velocity of 80–100 feet per minute (fpm). This engineering control is the primary defense against the inhalation of aerosolized hydrochloride dust[3].

  • Static Mitigation: Dry organic salts are highly susceptible to static cling. Use an anti-static weighing boat (or treat standard boats with an anti-static ionizer) and ensure the analytical balance is properly grounded.

  • Transfer Mechanics: Utilize a clean, dry stainless steel or PTFE-coated spatula. Transfer the required mass of 1-phenylimidazole-4,5-dicarboxylic acid hydrochloride slowly. Self-Validation Check: If the powder appears to "jump" or cling excessively to the spatula, stop the transfer and apply an anti-static gun to the work area.

  • Solution Preparation: When preparing aqueous or organic solutions, always add the powder to a stirring solvent , never the solvent to the powder. This prevents localized clumping and mitigates any minor exothermic dissolution reactions associated with the protonation state of the dicarboxylic acid.

  • Decontamination: Upon completion, wipe down the balance and the surrounding hood surface with a damp paper towel moistened with a dilute sodium bicarbonate ( NaHCO3​ ) solution. This neutralizes any invisible residual micro-dust before it can cause cross-contamination or contact burns.

Spill Response & RCRA-Compliant Disposal Plan

In the event of a spill, standard sweeping can aerosolize the acidic powder, escalating the hazard. Follow this targeted response plan:

  • Dry Containment: Do not apply water to the spill. Adding water will rapidly dissolve the salt, spreading the acidic hazard across the benchtop or floor.

  • Chemical Neutralization: Cover the spilled powder entirely with a solid neutralizing agent, such as sodium bicarbonate ( NaHCO3​ ) or soda ash ( Na2​CO3​ ).

    • Mechanistic Rationale: The bicarbonate reacts with the hydrochloride component of the salt, neutralizing the acid to form a benign sodium salt, water, and carbon dioxide gas ( CO2​ ).

  • Mechanical Collection: Once neutralized, gently sweep the mixture using a non-sparking brush and dustpan to prevent dust generation.

  • Regulatory Disposal: Place the neutralized waste, along with any contaminated PPE or paper towels, into a chemically compatible, sealable high-density polyethylene (HDPE) container. Label the container explicitly as "Hazardous Waste: Acidic Organic Solid (Contains 1-phenylimidazole-4,5-dicarboxylic acid derivatives)".

  • RCRA Compliance: Manage and dispose of the container in strict accordance with the [4] guidelines for characteristic hazardous waste (40 CFR Part 261)[5]. Because of the halogenated (chloride) and acidic nature of the waste, it must be processed by a certified hazardous waste incineration facility.

Operational Workflow Visualization

HandlingWorkflow Start 1-phenylimidazole-4,5-dicarboxylic acid; HCl PPE Don PPE (Goggles, Nitrile Gloves, Lab Coat) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Weighing & Solution Preparation Hood->Weigh Spill Spill Occurs? Weigh->Spill Neutralize Neutralize with Solid NaHCO3 Spill->Neutralize Yes Exp Execute Experimental Protocol Spill->Exp No Waste Collect as Acidic/Halogenated Organic Waste Neutralize->Waste Exp->Waste RCRA RCRA-Compliant Disposal (EPA 40 CFR 261) Waste->RCRA

Workflow for handling, spill response, and disposal of the hydrochloride salt.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US). Available at:[Link]

  • Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations." United States Environmental Protection Agency. Available at:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Characteristics: A User-Friendly Reference Document." United States Environmental Protection Agency. Available at:[Link]

Sources

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